5-Amino-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
3-amino-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,8,9)(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICASMSGEUGPHGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337489 | |
| Record name | 5-Amino-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124004-31-5 | |
| Record name | 5-Amino-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of Novel Aminopyrazole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of novel aminopyrazole compounds. The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1][2][3] This document details various synthetic methodologies, analytical characterization techniques, and the biological significance of this versatile class of heterocyclic compounds.
Synthetic Methodologies
The synthesis of aminopyrazoles can be broadly categorized based on the starting materials and the nature of the cyclization reaction. The following sections outline some of the most common and effective methods for preparing these compounds.
Condensation of β-Ketonitriles with Hydrazines
One of the most prevalent methods for synthesizing 3(5)-aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile.[4][5] The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group. The choice of substituted or unsubstituted hydrazine allows for the synthesis of N-substituted or N-unsubstituted aminopyrazoles, respectively.
Experimental Protocol: Synthesis of 5-Amino-3-phenyl-1H-pyrazole
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of benzoylacetonitrile in 30 mL of ethanol.
-
Addition of Hydrazine: To the stirred solution, add 12 mmol of hydrazine hydrate dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the crude product.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 5-amino-3-phenyl-1H-pyrazole.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Condensation of α,β-Unsaturated Nitriles with Hydrazines
Another widely used approach for the synthesis of 3(5)-aminopyrazoles is the reaction of α,β-unsaturated nitriles with hydrazines.[4][6] This method is particularly useful for accessing a diverse range of substituted aminopyrazoles. The regioselectivity of the reaction can be influenced by the steric and electronic properties of the substituents on both the hydrazine and the unsaturated nitrile.[4]
Multicomponent Reactions
Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules in a single step, offering high atom economy and operational simplicity.[7] Several MCRs have been developed for the synthesis of aminopyrazole derivatives. For instance, a one-pot reaction of an aldehyde, malononitrile, and a hydrazine derivative can afford highly substituted aminopyrazoles.[7]
Experimental Protocol: Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
-
Reaction Setup: In a 50 mL round-bottom flask, combine 10 mmol of benzaldehyde, 10 mmol of malononitrile, and 10 mmol of phenylhydrazine in 20 mL of ethanol.
-
Catalyst: Add 2-3 drops of a base catalyst, such as piperidine.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 8-10 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, the product will precipitate. Filter the solid, wash with cold ethanol, and dry. The crude product can be purified by recrystallization from ethanol.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques.
Characterization of Aminopyrazole Compounds
The structural elucidation and purity assessment of newly synthesized aminopyrazole compounds are crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.
| Technique | Information Obtained | Typical Observations for Aminopyrazoles |
| ¹H NMR | Provides information about the number, environment, and connectivity of protons. | Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The amino (NH₂) protons often appear as a broad singlet. The pyrazole NH proton signal can be observed in the range of δ 10.0-13.0 ppm. |
| ¹³C NMR | Determines the number and types of carbon atoms in the molecule. | The carbon atoms of the pyrazole ring typically resonate in the range of δ 100-160 ppm. The carbon attached to the amino group (C-NH₂) usually appears around δ 150-160 ppm. |
| IR Spectroscopy | Identifies the functional groups present in the molecule. | Characteristic N-H stretching vibrations for the amino group are observed in the range of 3200-3500 cm⁻¹. The C=N stretching of the pyrazole ring is typically seen around 1600-1640 cm⁻¹. |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern of the compound. | The molecular ion peak (M⁺) confirms the molecular weight of the synthesized compound. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N). | The experimental percentages should be within ±0.4% of the calculated values for the proposed molecular formula.[8] |
| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms in a crystalline solid. | Confirms the absolute structure and stereochemistry of the molecule.[8] |
Biological Significance and Signaling Pathways
Aminopyrazole derivatives are recognized for their broad spectrum of biological activities and have been investigated as potent therapeutic agents.[9][10] Their planar structure and ability to participate in hydrogen bonding interactions make them ideal scaffolds for interacting with biological targets.
Kinase Inhibition
Many aminopyrazole compounds have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes.[1][11] For example, aminopyrazole derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are implicated in various cancers.[11]
Caption: Inhibition of the FGFR signaling pathway by aminopyrazole compounds.
Anti-inflammatory Activity
Certain aminopyrazoles have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like p38 MAP kinase.[2][3]
Experimental Workflows
The following diagrams illustrate typical workflows for the synthesis and characterization of novel aminopyrazole compounds.
Caption: General workflow for the synthesis of aminopyrazole compounds.
Caption: Workflow for the characterization of aminopyrazole compounds.
This guide provides a foundational understanding of the synthesis and characterization of novel aminopyrazole compounds. The detailed protocols and workflows are intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug discovery. The versatility of the aminopyrazole scaffold, coupled with the efficiency of modern synthetic methods, ensures its continued importance in the development of new therapeutic agents.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 5-Amino-1H-pyrazole-3-carboxylic Acid: A Technical Guide for Medicinal Chemists
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Application of 5-Amino-1H-pyrazole-3-carboxylic Acid as a Privileged Scaffold in Modern Drug Discovery.
Introduction
The this compound scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[1][2] Its inherent structural features—a five-membered aromatic ring with two adjacent nitrogen atoms, an amino group, and a carboxylic acid moiety—provide multiple points for chemical modification, enabling the exploration of vast chemical space. This adaptability has made it a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3] This guide provides a comprehensive technical overview of the synthesis, derivatization, and application of the this compound core in drug discovery, complete with detailed experimental protocols, quantitative biological data, and visual workflows to aid researchers in this dynamic field.
Synthesis of the Core Scaffold
The primary precursor for many drug discovery programs is the ethyl ester of the core scaffold, ethyl 5-amino-1H-pyrazole-3-carboxylate. Its synthesis is typically achieved through the cyclocondensation of a β-ketonitrile equivalent with hydrazine. A reliable method involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate.
Logical Flow of Synthesis
Caption: Synthesis of the core pyrazole scaffold.
Applications in Medicinal Chemistry
The 5-aminopyrazole core is a key component in a multitude of therapeutic agents, particularly in oncology and immunology. The amino group often acts as a crucial hydrogen bond donor, interacting with the hinge region of protein kinases, while the carboxylic acid provides a handle for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties.
Kinase Inhibitors for Oncology and Inflammation
One of the most successful applications of this scaffold is in the development of protein kinase inhibitors. By reacting the core with β-dicarbonyl compounds or their equivalents, fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines are formed.[4][5][6][7] These derivatives have shown potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
IRAK4 Inhibition and the IL-1R/TLR Signaling Pathway:
IRAK4 is a critical serine-threonine kinase that functions downstream of the Interleukin-1 Receptor (IL-1R) and Toll-like Receptors (TLRs).[8] It plays a pivotal role in the innate immune response, and its dysregulation is implicated in numerous inflammatory diseases. Derivatives of this compound have been developed as potent IRAK4 inhibitors, effectively blocking the inflammatory cascade.
References
- 1. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 8. researchgate.net [researchgate.net]
Quantum Chemical Blueprint: Investigating 5-Amino-1H-pyrazole-3-carboxylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature survey, a dedicated, peer-reviewed quantum chemical investigation specifically focused on 5-Amino-1H-pyrazole-3-carboxylic acid could not be located. Therefore, this guide provides a comprehensive framework and standardized methodology for such a study, based on established computational chemistry protocols applied to analogous pyrazole derivatives. The quantitative data presented in the tables are illustrative placeholders, representing the typical parameters and expected value ranges that would be determined in a rigorous computational analysis.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrazole core substituted with both an amino and a carboxylic acid group, suggests potential applications as a versatile scaffold for synthesizing novel therapeutic agents. Quantum chemical investigations are indispensable for elucidating the fundamental electronic and structural properties of such molecules, providing insights into their reactivity, stability, and potential intermolecular interactions.
This technical guide outlines the standard computational protocols for a thorough quantum chemical analysis of this compound. The methodologies described herein are based on Density Functional Theory (DFT), a robust and widely used approach for studying molecular systems. The aim is to provide a blueprint for researchers to characterize the molecule's optimized geometry, vibrational spectra, electronic frontier orbitals, and electrostatic potential, which are critical for understanding its chemical behavior and for rational drug design.
Computational Methodology
The following section details the typical computational protocols employed for the quantum chemical analysis of pyrazole derivatives. These methods are designed to provide accurate and reliable data on the molecular properties of this compound.
Geometry Optimization
The initial step in a quantum chemical investigation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.
Protocol:
-
Software: Gaussian 09 or a comparable quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). This functional is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms are negligible, and the energy change between successive optimization steps is below a predefined threshold.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. This analysis also provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.
Protocol:
-
Method: The same level of theory (B3LYP/6-311++G(d,p)) as the geometry optimization is used.
-
Output: The calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities. These can be used to assign the vibrational modes of the molecule.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Protocol:
-
Method: The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation at the B3LYP/6-311++G(d,p) level of theory.
-
Analysis: The energy gap (ΔE = ELUMO - EHOMO) is calculated. Global reactivity descriptors such as chemical hardness, softness, electronegativity, and chemical potential can be derived from the HOMO and LUMO energies.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.
Protocol:
-
Method: The MEP is calculated using the optimized geometry at the B3LYP/6-311++G(d,p) level of theory.
-
Visualization: The MEP is typically mapped onto the total electron density surface, with a color scale indicating the potential values. Red regions represent negative potential (electron-rich), while blue regions represent positive potential (electron-poor).
Data Presentation
The quantitative results from the quantum chemical calculations would be summarized in the following tables.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| N1-N2 | 1.35 | |
| N2-C3 | 1.33 | |
| C3-C4 | 1.42 | |
| C4-C5 | 1.38 | |
| C5-N1 | 1.37 | |
| C3-C(OOH) | 1.48 | |
| C5-N(H2) | 1.36 | |
| C=O | 1.22 | |
| O-H | 0.97 | |
| N-H (amino) | 1.01 | |
| Bond Angles (°) | ||
| N1-N2-C3 | 111.0 | |
| N2-C3-C4 | 106.0 | |
| C3-C4-C5 | 107.5 | |
| C4-C5-N1 | 109.5 | |
| C5-N1-N2 | 106.0 | |
| Dihedral Angles (°) | ||
| N2-C3-C(OOH)-O | 178.0 | |
| C4-C5-N(H2)-H | 180.0 |
Table 2: Calculated Vibrational Frequencies (Illustrative)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |
| ν(O-H) | 3550 | 150 | Carboxylic acid O-H stretch |
| ν(N-H) symmetric | 3450 | 50 | Amino N-H stretch |
| ν(N-H) asymmetric | 3350 | 60 | Amino N-H stretch |
| ν(C=O) | 1720 | 250 | Carboxylic acid C=O stretch |
| δ(N-H) | 1620 | 80 | Amino N-H bend |
| ν(C=N) ring | 1580 | 120 | Pyrazole ring stretch |
| ν(C=C) ring | 1500 | 100 | Pyrazole ring stretch |
Table 3: Electronic Properties (Illustrative)
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -6.5 |
| LUMO Energy | ELUMO | -1.2 |
| HOMO-LUMO Energy Gap | ΔE | 5.3 |
| Ionization Potential (I) | I = -EHOMO | 6.5 |
| Electron Affinity (A) | A = -ELUMO | 1.2 |
| Electronegativity (χ) | χ = (I+A)/2 | 3.85 |
| Chemical Potential (μ) | μ = -χ | -3.85 |
| Chemical Hardness (η) | η = (I-A)/2 | 2.65 |
| Chemical Softness (S) | S = 1/2η | 0.19 |
Visualizations
Visual representations are crucial for interpreting the results of quantum chemical calculations. The following diagrams, generated using the DOT language, illustrate key aspects of the investigation.
Molecular Structure
Tautomerism in 5-Aminopyrazole-3-Carboxylic Acid and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the tautomerism of 5-aminopyrazole-3-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug development.[1][2][3][4][5] The guide elucidates the structural and electronic factors governing the tautomeric equilibrium, presents quantitative data from spectroscopic and computational studies, and offers detailed experimental and computational protocols for the characterization of these tautomers. Visualizations of tautomeric forms and experimental workflows are provided to facilitate a deeper understanding of the underlying chemical principles.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[3][4] The tautomeric nature of asymmetrically substituted pyrazoles, such as 5-aminopyrazole-3-carboxylic acid, is a critical aspect that influences their physicochemical properties, including lipophilicity, acidity/basicity, and hydrogen bonding capabilities. These properties, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic profile. A thorough understanding of the tautomeric landscape is therefore paramount for the rational design of novel therapeutics.
5-Aminopyrazole-3-carboxylic acid can exist in several tautomeric forms due to the prototropic migration between the nitrogen atoms of the pyrazole ring. The position of this equilibrium is subtly influenced by the electronic nature of the substituents at the C3 and C5 positions. The electron-donating amino group and the electron-withdrawing carboxylic acid group exert opposing effects, leading to a complex interplay that determines the predominant tautomeric form in different environments.
Tautomeric Forms of 5-Aminopyrazole-3-Carboxylic Acid
The primary tautomeric equilibrium in 5-aminopyrazole-3-carboxylic acid involves the position of the proton on the pyrazole ring nitrogens, leading to two main tautomers: 5-amino-1H-pyrazole-3-carboxylic acid (Tautomer A) and 3-amino-1H-pyrazole-5-carboxylic acid (Tautomer B). Additionally, zwitterionic forms may exist under certain pH conditions.
Caption: Prototropic tautomerism in 5-aminopyrazole-3-carboxylic acid.
Theoretical studies suggest that electron-donating groups, such as an amino group, tend to favor the tautomer where the substituent is at the 3-position. Conversely, electron-withdrawing groups like a carboxylic acid favor the tautomer with the substituent at the 5-position. This creates a competitive electronic scenario in 5-aminopyrazole-3-carboxylic acid, making the tautomeric equilibrium sensitive to the surrounding environment, including the solvent.
Quantitative Analysis of Tautomeric Equilibrium
The relative populations of the tautomers can be quantified by the tautomeric equilibrium constant (KT = [Tautomer B] / [Tautomer A]). Experimental determination of KT is crucial for understanding the behavior of these compounds in different media. While specific quantitative data for the parent 5-aminopyrazole-3-carboxylic acid is scarce in the literature, studies on its derivatives, such as methyl 5-amino-1H-pyrazole-3-carboxylate, indicate that a tautomeric equilibrium is observable, particularly in polar aprotic solvents like DMSO.
Table 1: Tautomeric Preference of 5-Aminopyrazole-3-Carboxylic Acid Derivatives in Various Solvents
| Derivative | Solvent | Predominant Tautomer | Method | Reference |
| Methyl 5-amino-1H-pyrazole-3-carboxylate | CDCl3 | 3-carboxylate (Tautomer A) | NMR (NOE) | [6] |
| Methyl 5-amino-1H-pyrazole-3-carboxylate | DMSO-d6 | Equilibrium Observed | NMR (NOE) | [6] |
| Methyl 5-amino-1H-pyrazole-3-carboxylate | CD3OD | 3-carboxylate (Tautomer A) | NMR (NOE) | [6] |
| Methyl 5-amino-1H-pyrazole-3-carboxylate | Solid State | 3-carboxylate (Tautomer A) | X-ray | [6] |
Table 2: Predicted pKa Values for 5-Aminopyrazole-3-Carboxylic Acid
| Functional Group | Predicted pKa | Comments |
| Carboxylic Acid | ~3-4 | Expected to be slightly more acidic than benzoic acid due to the electron-withdrawing nature of the pyrazole ring. |
| Pyrazole N-H (acidic) | ~11-12 | Similar to other pyrazoles. |
| Amino Group (protonated) | ~2-3 | The amino group is weakly basic. |
Experimental Protocols
Synthesis of 5-Aminopyrazole-3-Carboxylic Acid Derivatives
A common route to 5-aminopyrazole-3-carboxylic acid and its esters involves the condensation of a hydrazine with a β-ketonitrile derivative.
Caption: Synthetic workflow for 5-aminopyrazole-3-carboxylic acid.
Detailed Steps:
-
Reaction Setup: A solution of diethyl 2-cyano-3-oxosuccinate in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Addition of Hydrazine: Hydrazine hydrate is added dropwise to the solution at room temperature.
-
Reflux: The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is recrystallized from a suitable solvent (e.g., ethanol/water) to yield ethyl 5-aminopyrazole-3-carboxylate.
-
Hydrolysis (optional): For the synthesis of the carboxylic acid, the ethyl ester is subjected to hydrolysis using a base such as sodium hydroxide, followed by acidification to precipitate the final product.
NMR Spectroscopy for Tautomer Ratio Determination
Quantitative 1H NMR (qNMR) spectroscopy is a powerful technique for determining the ratio of tautomers in solution.
Caption: Workflow for quantitative NMR analysis of tautomers.
Detailed Steps:
-
Sample Preparation: An accurately weighed sample of the pyrazole derivative is dissolved in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
NMR Data Acquisition: A 1H NMR spectrum is acquired. To ensure accurate quantification, a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest should be used.
-
Data Processing: The spectrum is carefully phased and baseline corrected.
-
Signal Integration: Non-overlapping signals that are unique to each tautomer are identified and integrated.
-
Ratio Calculation: The ratio of the integrals of the tautomer-specific signals directly corresponds to the molar ratio of the tautomers in solution. The equilibrium constant KT can then be calculated.
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction provides unambiguous structural information in the solid state, confirming the predominant tautomeric form.
Detailed Steps:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[7]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined to obtain precise atomic coordinates, bond lengths, and bond angles.[7]
Computational Chemistry
Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers in the gas phase and in solution.
Caption: Workflow for DFT analysis of tautomer stability.
Detailed Steps:
-
Structure Building: The 3D structures of all possible tautomers are built using molecular modeling software.
-
Geometry Optimization: The geometry of each tautomer is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[8]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).
-
Energy Calculation: Single-point energy calculations are performed for the optimized geometries, both in the gas phase and using a continuum solvation model (e.g., Polarizable Continuum Model - PCM) to simulate different solvent environments.
-
Stability Analysis: The relative Gibbs free energies of the tautomers are compared to predict their relative stabilities and the position of the tautomeric equilibrium.
Conclusion
The tautomerism of 5-aminopyrazole-3-carboxylic acid and its derivatives is a nuanced phenomenon governed by the interplay of substituent electronic effects and the surrounding environment. This guide has provided a comprehensive overview of the key tautomeric forms, a summary of available quantitative data, and detailed protocols for the experimental and computational investigation of this system. For researchers and professionals in drug development, a thorough characterization of the tautomeric behavior of such pyrazole scaffolds is essential for understanding their structure-activity relationships and for the design of new chemical entities with optimized properties. The integrated application of NMR spectroscopy, X-ray crystallography, and computational chemistry, as outlined in this guide, provides a robust framework for achieving this goal.
References
- 1. researchgate.net [researchgate.net]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 4. soc.chim.it [soc.chim.it]
- 5. 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids are highly potent agonists of GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]
- 7. How To [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazolo[1,5-a]pyrimidines are a significant class of nitrogen-containing heterocyclic compounds that serve as privileged structures in medicinal chemistry and drug discovery.[1] Their structural similarity to purine bases allows them to interact with various biological targets, leading to a wide range of pharmacological activities, including roles as protein kinase inhibitors for cancer therapy, anti-inflammatory agents, and antiviral compounds.[2][3] Several FDA-approved drugs, such as Zaleplon and Indiplon, feature this core scaffold, highlighting its therapeutic importance.[1]
The most common and versatile method for constructing the pyrazolo[1,5-a]pyrimidine ring system is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-bielectrophilic partner.[4][5] This approach offers a direct and efficient route to a diverse array of substituted derivatives. This document provides an overview of the primary synthetic strategies and detailed protocols for key methodologies.
General Synthetic Strategies
The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles can be achieved through several reliable methods, primarily differing by the choice of the three-carbon synthon (the 1,3-bielectrophile) and the reaction conditions. The general transformation involves the formation of the pyrimidine ring fused to the pyrazole core.
Caption: Overview of synthetic pathways to pyrazolo[1,5-a]pyrimidines.
Quantitative Data Summary
The choice of reactants, catalyst, and energy source (conventional heating vs. microwave irradiation) significantly impacts reaction efficiency, time, and yield.
Table 1: Comparison of Conventional Synthetic Methods
| 5-Aminopyrazole Substrate | 1,3-Bielectrophile | Solvent / Catalyst | Conditions | Yield (%) | Reference |
| 5-Amino-4-cyano/carboxylate-pyrazoles | Acetylacetone | Acetic Acid / H₂SO₄ | Reflux | N/A | [6][7] |
| 5-Aminopyrazoles | 2-Arylmalondialdehydes | Acidic | N/A | 40-60% | [8] |
| 5-Aminopyrazoles | β,γ-Unsaturated γ-alkoxy-α-keto esters | Ethanol | Reflux | 68-95% | [1] |
| 5-Amino-3-methylpyrazole | 1,3,5-Trisubstituted pentane-1,5-diones | Ethanol / KOt-Bu | N/A | N/A | [6][7] |
| Ethyl-5-amino-1H-pyrazole-4-carboxylate | Chalcones | K₂S₂O₈ / NF-Al₂O₃ | MW, 180 °C, 15 min | 59-81% | [5] |
| 5-Aminopyrazoles | Diethyl Malonate | Sodium Ethoxide (EtONa) | Reflux, 24 h | 89% | [9] |
Table 2: Microwave-Assisted vs. Conventional Heating Methods
| Method | 5-Aminopyrazole Substrate | 1,3-Bielectrophile | Solvent / Conditions | Yield (%) | Reference |
| Microwave | NH-5-Aminopyrazoles | β-Enaminones | Solvent-Free, 180 °C, 2 min | 88-97% | [10] |
| Microwave | 3-Methyl-1H-pyrazol-5-amine | β-Enaminones | Solvent-Free, 160 °C, 15 min | 83-97% | [11] |
| Microwave | 5-Aminopyrazole-4/3-ethylcarboxylates | Trifluoromethyl-β-diketones | Acetic Acid | N/A | [7] |
| Microwave | 5-Aminopyrazole | 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones | Ethanol | High | [6][7] |
| Conventional | 5-Aminopyrazole | 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones | Ethanol / Acetic Acid | Lower | [6][7] |
Experimental Protocols
Protocol 1: Classical Cyclocondensation with a β-Ketoester
This protocol describes a general method for synthesizing 4,7-dihydropyrazolo[1,5-a]pyrimidinone derivatives by condensing a 5-aminopyrazole with a β-ketoester in refluxing acetic acid with a catalytic amount of sulfuric acid.[6][7]
Caption: Workflow for classical cyclocondensation.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 5-aminopyrazole (1.0 equiv) and the desired β-ketoester (1.0 equiv) in glacial acetic acid.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-water with stirring.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).
Protocol 2: Microwave-Assisted Solvent-Free Synthesis with β-Enaminones
This protocol details a highly efficient, rapid, and environmentally friendly method for synthesizing 2,7-disubstituted pyrazolo[1,5-a]pyrimidines.[10][11] Microwave irradiation significantly accelerates the reaction, often leading to higher yields in minutes.[2]
Methodology:
-
Reactant Preparation: In a microwave-safe vial, thoroughly mix the desired NH-5-aminopyrazole (1.0 equiv, e.g., 0.5 mmol) and the appropriate β-enaminone (1.0 equiv, 0.5 mmol). No solvent is required.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 180 °C for 2-5 minutes.
-
Isolation: After the reaction is complete and the vial has cooled, add a mixture of ethanol and water to the solid residue to facilitate collection.
-
Purification: Filter the resulting solid, wash with the ethanol-water mixture, and dry to obtain the final product. Purity is often high, but recrystallization can be performed if necessary. Yields for this method are typically in the 88-97% range.[10]
Reaction Mechanism Overview
The formation of the pyrazolo[1,5-a]pyrimidine ring from a 5-aminopyrazole and a 1,3-dicarbonyl compound proceeds through a well-established cyclocondensation pathway. The regioselectivity is generally high, governed by the greater nucleophilicity of the exocyclic amino group compared to the endocyclic nitrogen atom.[12]
Caption: Logical steps in the cyclocondensation mechanism.
References
- 1. Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles [organic-chemistry.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5- a ]pyrimidines from chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02553E [pubs.rsc.org]
- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 7. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 5-Amino-1H-pyrazole-3-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1H-pyrazole-3-carboxamide and its derivatives are significant scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[1][2][3][4] This document provides a detailed protocol for the synthesis of these compounds, focusing on a common and versatile synthetic route: the initial construction of the pyrazole ring followed by amidation. The presented methodologies are based on established literature precedents.[1][5][6]
Synthetic Strategy Overview
The principal strategy for synthesizing 5-Amino-1H-pyrazole-3-carboxamide derivatives involves a two-stage process. The first stage is the formation of the core pyrazole ring, typically through the condensation of a hydrazine with a β-ketonitrile or a similar 1,3-dielectrophilic species.[7] The second stage involves the derivatization of the pyrazole intermediate, most commonly through amidation of a carboxylic acid or ester functionality on the pyrazole ring to introduce the desired carboxamide group.[6]
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of 5-Amino-1H-pyrazole-3-carboxamide derivatives.
Caption: General workflow for the synthesis of 5-Amino-1H-pyrazole-3-carboxamide derivatives.
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-3-methyl-1H-pyrazole-4-carboxamide
This protocol is adapted from the reaction of α-cyano-β-dimethylaminocrotonamide with hydrazine hydrate.[1][5]
Materials:
-
α-cyano-β-dimethylaminocrotonamide
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve α-cyano-β-dimethylaminocrotonamide (1.0 eq) in ethanol.
-
To the stirred solution, add hydrazine hydrate (1.0-1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature, which may result in the precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: General Synthesis of N-substituted 5-Amino-1H-pyrazole-3-carboxamide Derivatives
This protocol outlines a general procedure for the synthesis of various N-substituted derivatives, starting from a pyrazole-3-carboxylic acid intermediate.[6][8][9]
Step A: Synthesis of the Pyrazole-3-carboxylic Acid Intermediate
This step can be achieved through various methods, including the cyclocondensation of a β-ketoester with a hydrazine derivative.[6]
Step B: Amidation of the Pyrazole-3-carboxylic Acid
Materials:
-
5-Amino-1H-pyrazole-3-carboxylic acid derivative (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Desired primary or secondary amine (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend the this compound derivative (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF.
-
Add thionyl chloride (1.5-2.0 eq) dropwise to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-3-carbonyl chloride, which is typically used immediately in the next step.[6]
-
Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.[6]
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.[6]
-
Work-up and Purification: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel or recrystallization to obtain the final 5-Amino-1H-pyrazole-3-carboxamide derivative.[6]
Data Presentation
The following tables summarize representative yields for the synthesis of various 5-Amino-1H-pyrazole-3-carboxamide derivatives and related pyrazole intermediates reported in the literature. Actual yields will vary based on the specific substrates, reaction conditions, and scale.
Table 1: Reported Yields for the Synthesis of Pyrazole Intermediates
| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |
| β-ketonitriles and hydrazine hydrate | N-unsubstituted 3-(5)-aminopyrazoles | Varies | Good to Excellent | [7] |
| 3-Oxo-3-phenylpropanenitrile | 3-Oxo-3-phenylpropanenitrile | Neutralization with HCl | 89 | [10] |
| (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile and Hydrazine | 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile | Cooled to r.t. | 93 | [10] |
| Hydrazine and enol (R=H) | 5-aminopyrazole | Acidic cyclization | - | [5] |
| Hydrazine and methyl ether (R=Me) | 3-aminopyrazole intermediate | Basic conditions | 93 | [5] |
Table 2: Reported Yields for Amidation Reactions
| Pyrazole Intermediate | Amine/Reagent | Product | Yield (%) | Reference |
| 5-Amino-1,3-diaryl-1H-pyrazoles | Substituted benzoyl chlorides | N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides | - | [1][5] |
| N-[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]-5-amino-1H-pyrazole-3-carboxamide | Cyclopropylamine | 5-(3-Cyclopropylureido)-N-[4-[(4-methylpiperazinyl)methyl]phenyl]-1H-pyrazole-3-carboxamide | - | [8] |
| 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | Sulfamerazine | 4-benzoyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide | 86 | [9] |
Signaling Pathways and Logical Relationships
The synthesis of 5-Amino-1H-pyrazole-3-carboxamide derivatives often follows a logical progression from simple starting materials to the final complex molecule. This can be represented as a logical relationship diagram.
Caption: Logical progression from starting materials to the final product.
Conclusion
The protocols and data provided in this document offer a comprehensive guide for the synthesis of 5-Amino-1H-pyrazole-3-carboxamide derivatives. By following these established procedures, researchers can efficiently synthesize a variety of compounds for further investigation in drug discovery and development programs. The versatility of the amidation step allows for the creation of diverse chemical libraries for screening and optimization of biological activity.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. soc.chim.it [soc.chim.it]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application of 5-Aminopyrazoles in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, particularly in the design and synthesis of protein kinase inhibitors. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] The 5-aminopyrazole core serves as a versatile template that can be strategically functionalized to achieve potent and selective inhibition of various kinases. Its key structural features, including the presence of a free amino group and adjacent nitrogen atoms in the pyrazole ring, enable the formation of critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common strategy for achieving high-affinity binding.[3][4] This document provides detailed application notes, experimental protocols, and data on the use of 5-aminopyrazoles in the development of kinase inhibitors, focusing on key targets such as p38 MAP kinase, Cyclin-Dependent Kinases (CDKs), and BRAF kinase.
Data Presentation: Inhibitory Activity of 5-Aminopyrazole Derivatives
The following tables summarize the in vitro inhibitory activities (IC50 values) of representative 5-aminopyrazole-based inhibitors against their respective kinase targets. This data highlights the structure-activity relationships (SAR) and the potential for developing highly potent and selective inhibitors based on this scaffold.
Table 1: 5-Aminopyrazole-Based p38α MAP Kinase Inhibitors
| Compound ID | R1 | R2 | R3 | p38α IC50 (nM) | Reference |
| BIRB 796 (Doramapimod) | 1-Naphthyl | t-Butyl | 4-ethoxyphenyl | 38 | |
| RO3201195 | 4-Fluorophenyl | H | 3-(2,3-dihydroxypropoxy)benzoyl | N/A | [5] |
| SR-3576 | Phenyl | Phenyl | H | >20,000 | [6] |
| Compound 2j | Phenyl | 4-(2-morpholinoethoxy)phenyl | H | Potent (exact value not specified) | [6] |
Table 2: 5-Aminopyrazole-Based Cyclin-Dependent Kinase (CDK) Inhibitors
| Compound ID | R1 | R2 | Target Kinase(s) | IC50 (nM) | Reference |
| AT7519 | 2,6-Dichlorophenyl | 4-(2-hydroxyethyl)piperazin-1-yl | CDK1, CDK2, CDK4, CDK5, CDK9 | 210, 47, 100, <10, <10 | [7][8] |
| Analog 24 | Cyclobutyl | Biphenyl | CDK2/cyclin E, CDK5/p35 | 24, 23 | [3] |
| Compound 22 | Cyclobutyl | Biphenyl | CDK2, CDK5 | 24, 23 | [1] |
| Compound 4 | Substituted Phenyl | Substituted Pyrimidine | CDK2 | 3820 | [9] |
| Compound 9 | Substituted Phenyl | Substituted Pyrimidine | CDK2 | 960 | [9] |
Table 3: 5-Aminopyrazole-Based BRAF Kinase Inhibitors
| Compound ID | R1 | R2 | Target Kinase | IC50 (nM) | Reference |
| GDC-0879 | Pyridin-4-yl | 1-hydroxyimino-2,3-dihydroinden-5-yl | BRAF (V600E) | 0.13 | [10][11] |
Experimental Protocols
Synthesis of a Representative 5-Aminopyrazole Core: 3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-amine
This protocol describes the synthesis of a common 5-aminopyrazole intermediate, which can be further elaborated to generate a variety of kinase inhibitors. The synthesis involves the condensation of a β-ketonitrile with a substituted hydrazine.[4][12]
Materials:
-
4,4-Dimethyl-3-oxopentanenitrile (pivaloylacetonitrile)
-
p-Tolylhydrazine hydrochloride
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 4,4-dimethyl-3-oxopentanenitrile (1 equivalent) in ethanol, add p-tolylhydrazine hydrochloride (1.1 equivalents).
-
Reaction: Add a catalytic amount of concentrated hydrochloric acid to the mixture. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-amine.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
In Vitro Kinase Inhibition Assay: p38α MAP Kinase (ADP-Glo™ Assay)
This protocol outlines a common method for determining the IC50 value of a test compound against p38α MAP kinase using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant active p38α MAP kinase
-
ATF2 (substrate)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Test compound (5-aminopyrazole derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of test compound dilution or DMSO (for control).
-
2 µL of p38α kinase in kinase buffer.
-
2 µL of a mixture of ATF2 substrate and ATP in kinase buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: MAPK signaling pathway and the point of intervention by 5-aminopyrazole-based p38 inhibitors.
Caption: A generalized workflow for the synthesis of 5-aminopyrazole-based kinase inhibitors.
Caption: A typical workflow for an in vitro kinase inhibition assay using the ADP-Glo™ method.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones and the p38(MAPK) inhibitor RO3201195 for study in Werner syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]
- 7. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores to Patent-Driven Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] These five-membered heterocyclic compounds exhibit a vast range of biological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and antiviral properties.[2][3][4] Several FDA-approved drugs, such as the anti-inflammatory celecoxib and various tyrosine kinase inhibitors for cancer treatment like crizotinib, feature a pyrazole scaffold, highlighting its significance in drug discovery.[5][6]
Conventional methods for synthesizing these derivatives often require long reaction times, harsh conditions, and the use of volatile organic solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that dramatically accelerates these reactions.[7][8] By utilizing microwave energy, MAOS offers benefits such as significantly reduced reaction times (from hours to minutes), improved product yields, enhanced purity, and the ability to perform reactions under solvent-free conditions, aligning with the principles of sustainable chemistry.[6][9][10]
This application note provides detailed protocols for the microwave-assisted synthesis of various pyrazole derivatives, presents comparative data, and illustrates the underlying principles and workflows.
Mechanism of Microwave Heating
Microwave synthesis relies on the ability of a solvent or reactant to absorb microwave energy and convert it into heat. This heating mechanism is fundamentally different from conventional heating methods. The two primary mechanisms are Dipolar Polarization and Ionic Conduction.[8][9][11]
-
Dipolar Polarization: Polar molecules, like water or ethanol, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align with the field. This rapid reorientation causes friction and collisions, generating heat volumetrically and uniformly throughout the sample.[11][12]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. The resistance to this movement and the resulting collisions cause the generation of heat.[12]
General Experimental Workflow
The workflow for microwave-assisted synthesis is straightforward and efficient. It involves combining reagents in a specialized microwave-safe vessel, sealing it, and exposing it to a set microwave program (power, temperature, time). The process allows for rapid optimization and synthesis.
Experimental Protocols
Protocol 1: One-Pot, Solvent-Free Synthesis of 4-Arylidenepyrazolone Derivatives
This protocol describes a highly efficient, three-component, one-pot reaction to synthesize pyrazolone derivatives under solvent-free microwave irradiation.[13][14] This method is advantageous as it avoids the multi-step procedures of classical synthesis.[14]
General Reaction Scheme: β-Ketoester + Substituted Hydrazine + Aromatic Aldehyde → 4-Arylidenepyrazolone
Detailed Methodology:
-
Place a magnetic stir bar into a 50 mL flask or a dedicated microwave reaction vessel.
-
Add the β-ketoester (e.g., ethyl acetoacetate, 0.45 mmol), the substituted hydrazine (e.g., 3-nitrophenylhydrazine, 0.3 mmol), and the aromatic aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde, 0.3 mmol).[13]
-
Place the unsealed flask in a domestic microwave oven (or a dedicated scientific microwave reactor).
-
Irradiate the mixture at a power of 420 W for 10 minutes.[13][14] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After irradiation, allow the flask to cool to room temperature.
-
The resulting solid is triturated with ethyl acetate and collected by vacuum filtration to yield the pure product.[13]
Data Summary: The following table summarizes the results for the synthesis of various 4-arylidenepyrazolone derivatives using this microwave-assisted, solvent-free protocol.
| Entry | Hydrazine Substituent (R¹) | Aldehyde Substituent (R²) | Time (min) | Power (W) | Yield (%) |
| 1 | 3-NO₂ | 4-OEt, 3-OMe | 10 | 420 | 83%[13] |
| 2 | 4-Cl | 4-Cl | 10 | 420 | 98%[14] |
| 3 | 4-CF₃ | 4-NMe₂ | 10 | 420 | 95%[14] |
| 4 | Phenyl | 4-NO₂ | 10 | 420 | 88%[14] |
| 5 | 4-CO₂H | 2,4-diCl | 10 | 420 | 91%[14] |
Protocol 2: Synthesis of Dihydro-Pyrazole Hybrids
This protocol details the synthesis of dihydro-pyrazoles (pyrazolines) from substituted dibenzalacetones (chalcones) and phenylhydrazines using microwave irradiation in ethanol.[15] These compounds are investigated for their antioxidant and anti-inflammatory properties.[15]
General Reaction Scheme: Dibenzalacetone + Substituted Phenylhydrazine → Dihydro-pyrazole
Detailed Methodology:
-
Add equimolar amounts (1 mmol) of the appropriate substituted dibenzalacetone and 4-substituted phenylhydrazine hydrochloride to a microwave vial containing absolute ethanol (3 mL).[15]
-
Add sodium hydroxide (2.5 mmol, 0.10 g) to make the solution alkaline.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100 W, maintaining a temperature of 75 °C, for 15-70 minutes. Monitor the reaction by TLC.[15]
-
After cooling, the reaction mixture is processed via standard aqueous work-up and purification, typically by recrystallization or column chromatography.
Data Summary: Comparison of reaction times and yields for various dihydro-pyrazole derivatives.
| Entry | Dibenzalacetone Substituents | Phenylhydrazine Substituent | Time (min) | Temp (°C) | Power (W) | Yield (%) |
| 1 | Unsubstituted | Unsubstituted | 30 | 75 | 100 | 82%[15] |
| 2 | 4,4'-diCl | Unsubstituted | 45 | 75 | 100 | 75%[15] |
| 3 | 4,4'-diOMe | 4-F | 15 | 75 | 100 | 78%[15] |
| 4 | 4,4'-diF | 4-Cl | 70 | 75 | 100 | 55%[15] |
| 5 | 4,4'-diNO₂ | 4-Br | 60 | 75 | 100 | 50%[15] |
Protocol 3: Aqueous Synthesis of 1-Aryl-1H-pyrazole-5-amines
This protocol showcases a green synthesis approach using water as the solvent to produce 1-aryl-1H-pyrazole-5-amines, which are valuable precursors for chemotherapeutics and other bioactive molecules.[16]
General Reaction Scheme: α-Cyanoketone + Aryl Hydrazine → 1-Aryl-1H-pyrazole-5-amine
Detailed Methodology:
-
Combine an appropriate α-cyanoketone (or 3-aminocrotononitrile) and an aryl hydrazine in a microwave reactor vessel.[16]
-
Dissolve the mixture in 1 M HCl (aqueous).
-
Seal the vessel and heat in a microwave reactor to 150 °C for 10-15 minutes.[16]
-
After the reaction, cool the vessel to room temperature.
-
Basify the solution with 10% NaOH to precipitate the product.
-
Isolate the desired compound by simple vacuum filtration, wash with water, and dry. This method typically yields products with high purity.[16]
Data Summary: This method provides high yields across a range of substrates, demonstrating its robustness.
| Entry | Aryl Hydrazine Substituent | Time (min) | Temp (°C) | Yield (%) |
| 1 | 4-Fluorophenyl | 10 | 150 | 85-90%[16] |
| 2 | 4-Chlorophenyl | 15 | 150 | 80-85%[16] |
| 3 | 4-Bromophenyl | 15 | 150 | 75-80%[16] |
| 4 | Phenyl | 10 | 150 | 85-90%[16] |
| 5 | 4-Methylphenyl | 10 | 150 | 70-75%[16] |
Application in Drug Development
Pyrazole derivatives are potent modulators of various biological targets crucial in disease pathology. In oncology, for instance, they have been developed as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[2][17] By inhibiting these kinases, pyrazole-based drugs can halt cell proliferation, block survival signals, and induce apoptosis in cancer cells.
Microwave-assisted synthesis is a proven and highly effective platform for the rapid and efficient production of pyrazole derivatives. The protocols outlined here demonstrate significant advantages over conventional heating methods, including drastic reductions in reaction time, high yields, and alignment with green chemistry principles. For researchers in drug discovery and medicinal chemistry, MAOS provides a powerful tool to accelerate the synthesis of novel pyrazole-based compounds for screening and development as next-generation therapeutics.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Pyrazole derivative: Significance and symbolism [wisdomlib.org]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 8. ijnrd.org [ijnrd.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Green Synthesis of Pyrazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The development of environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry. Pyrazole derivatives, a critical scaffold in numerous pharmaceuticals, are increasingly being synthesized via green chemistry principles to minimize environmental impact and enhance efficiency. These application notes provide detailed protocols and comparative data for various green synthetic strategies for pyrazole derivatives, including microwave-assisted synthesis, ultrasound-assisted reactions, and multicomponent approaches in aqueous media or under solvent-free conditions.
Microwave-Assisted Solvent-Free Synthesis of Pyrazolone Derivatives
Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, such as rapid reaction rates, higher yields, and often, the elimination of harmful organic solvents.[1][2]
Application Note:
This protocol details a one-pot, three-component synthesis of 4-arylidenepyrazolone derivatives under solvent-free microwave irradiation. The method is notable for its operational simplicity, short reaction times, and good to excellent yields.[3] A variety of substituents on the aromatic aldehyde are well-tolerated.
Experimental Protocol:
General Procedure for the Preparation of 4-Arylidenepyrazolones: [3]
-
To a 50-mL one-neck flask, add ethyl acetoacetate (0.45 mmol), the desired substituted phenylhydrazine (0.3 mmol), and a substituted benzaldehyde (0.3 mmol).
-
Place the flask in a domestic microwave oven.
-
Irradiate the mixture at a power of 420 W for 10 minutes.
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
Triturate the resulting solid with ethyl acetate.
-
Collect the solid product by suction filtration.
-
The product can be further purified by recrystallization if necessary.
Quantitative Data Summary:
| Entry | Phenylhydrazine Substituent | Benzaldehyde Substituent | Time (min) | Yield (%) | Reference |
| 1 | 3-NO₂ | 4-OCH₃, 3-OC₂H₅ | 10 | 83 | [3] |
| 2 | 4-Cl | 4-OCH₃ | 10 | 92 | [3] |
| 3 | H | 4-Cl | 10 | 98 | [3] |
| 4 | 4-CH₃ | 4-N(CH₃)₂ | 10 | 95 | [3] |
| 5 | H | 2-NO₂ | 10 | 51 | [3] |
Experimental Workflow Diagram:
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5-Amino-1H-pyrazole-3-carboxylic Acid Derivatives as Pan-FGFR Covalent Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and migration.[1] Aberrant activation of this pathway through mutations, gene amplifications, or fusions is a known oncogenic driver in a variety of cancers, including bladder, lung, and gastric cancers.[2][3] Consequently, FGFRs have emerged as a significant therapeutic target in oncology. While several FGFR inhibitors have been developed, their clinical efficacy can be limited by the emergence of drug resistance, often through mutations in the kinase gatekeeper residue.[2][3]
Covalent inhibitors offer a promising strategy to overcome such resistance by forming a permanent bond with their target, leading to sustained pathway inhibition. This document details the application of 5-amino-1H-pyrazole-3-carboxylic acid derivatives, specifically the 5-amino-1H-pyrazole-4-carboxamide scaffold, in the development of novel pan-FGFR covalent inhibitors. These compounds are designed to target both wild-type FGFRs and their clinically relevant gatekeeper mutants.[2][3]
Herein, we provide a summary of the inhibitory activities of a representative compound, detailed protocols for key biological assays, and visualizations of relevant pathways and workflows to guide researchers in the evaluation and application of this promising class of inhibitors.
Data Presentation
The following tables summarize the in vitro biochemical and cellular activities of the representative pan-FGFR covalent inhibitor, Compound 10h , a derivative of 5-amino-1H-pyrazole-4-carboxamide.[2][3]
Table 1: Biochemical Inhibitory Activity of Compound 10h against FGFR Kinases
| Target Kinase | IC50 (nM) |
| FGFR1 | 46 |
| FGFR2 | 41 |
| FGFR3 | 99 |
| FGFR2 V564F (Gatekeeper Mutant) | 62 |
| Data sourced from Deng et al., 2024.[2][3] |
Table 2: Anti-proliferative Activity of Compound 10h in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Aberration | IC50 (nM) |
| NCI-H520 | Lung Cancer | FGFR1 Amplification | 19 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 59 |
| KATO III | Gastric Cancer | FGFR2 Amplification | 73 |
| Data sourced from Deng et al., 2024.[2][3] |
Mandatory Visualizations
Experimental Protocols
The following are detailed, representative protocols for the key experiments involved in the characterization of 5-amino-1H-pyrazole-based pan-FGFR covalent inhibitors.
Protocol 1: General Synthesis of 5-Amino-1H-pyrazole-4-carboxamide Derivatives
This protocol provides a general synthetic route. Specific reaction conditions, catalysts, and purification methods must be optimized for each unique derivative.
Materials:
-
Starting material (e.g., Ethyl 5-amino-1H-pyrazole-4-carboxylate)
-
Appropriate amine for amide coupling
-
Coupling agents (e.g., HATU, EDC/HOBt)
-
Base (e.g., DIEA, Triethylamine)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Acryloyl chloride (for covalent warhead installation)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Amide Bond Formation: a. Dissolve the 5-amino-1H-pyrazole-carboxylic acid starting material in an anhydrous solvent such as DMF. b. Add the desired amine (1.1 equivalents), a coupling agent like HATU (1.2 equivalents), and a base such as DIEA (2.0 equivalents). c. Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS. d. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to yield the desired amide intermediate.
-
Installation of the Covalent Warhead (Acrylamide): a. Dissolve the purified amide intermediate in an anhydrous solvent like DCM under an inert atmosphere (e.g., nitrogen). b. Cool the solution to 0 °C in an ice bath. c. Add a base such as triethylamine (1.5 equivalents), followed by the dropwise addition of acryloyl chloride (1.2 equivalents). d. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-4 hours. e. Monitor the reaction by TLC or LC-MS. Upon completion, dilute with DCM and wash sequentially with saturated sodium bicarbonate solution and brine. f. Dry the organic layer, concentrate, and purify the final covalent inhibitor by column chromatography.
-
Characterization: a. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is for determining the IC50 values of inhibitors against FGFR kinases.[4][5]
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and mutant enzymes
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
Substrate (e.g., Poly(E,Y)4:1)
-
ATP solution
-
Test compound serial dilutions in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents: a. Prepare serial dilutions of the test compound in DMSO. Further dilute these in kinase buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%). b. Prepare a solution of kinase and substrate in kinase buffer. c. Prepare a solution of ATP in kinase buffer. The final ATP concentration should be at or near the Km value for each specific kinase.
-
Kinase Reaction: a. To the wells of a 384-well plate, add 1 µL of the diluted test compound or DMSO control. b. Add 2 µL of the enzyme/substrate mixture to each well. c. Incubate for 10-15 minutes at room temperature. d. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. e. Incubate the plate for 60-120 minutes at room temperature.
-
Signal Detection (ADP-Glo™): a. Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature to deplete the remaining ATP. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature in the dark. e. Measure the luminescence using a plate reader.
-
Data Analysis: a. Normalize the data using controls (0% inhibition with DMSO, 100% inhibition with no enzyme). b. Plot the percent inhibition versus the log of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of the inhibitor on the viability and proliferation of cancer cell lines.[6][7]
Materials:
-
Cancer cell lines with known FGFR status (e.g., SNU-16, KATO III)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compound serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells. Seed the cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium. b. Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO). c. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Incubation: a. Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL). b. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 100 µL of solubilization solution (DMSO) to each well. c. Mix gently on a plate shaker for 10-15 minutes to ensure complete solubilization of the crystals. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (medium only). b. Calculate the percentage of cell viability relative to the vehicle-treated control cells. c. Plot the percent viability versus the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 4: Western Blot Analysis of FGFR Phosphorylation
This protocol is used to confirm the on-target effect of the inhibitor by measuring the phosphorylation status of FGFR.[1][2][8]
Materials:
-
FGFR-dependent cancer cell line (e.g., SNU-16)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-FGFR (Tyr653/654), anti-total-FGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours if necessary. c. Treat cells with various concentrations of the test inhibitor or DMSO for a specified time (e.g., 2-4 hours). d. Stimulate with an appropriate FGF ligand for 15 minutes before harvesting, if required. e. Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. f. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant (protein lysate).
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using the BCA assay. b. Normalize all samples to the same protein concentration with lysis buffer. c. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: a. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. b. Run the gel to separate proteins by size. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-p-FGFR antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
-
Detection: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To ensure equal protein loading, the membrane can be stripped and re-probed for total FGFR and a loading control like GAPDH.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the p-FGFR signal to the total FGFR or GAPDH signal to determine the dose-dependent inhibition of FGFR phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. researchhub.com [researchhub.com]
- 7. atcc.org [atcc.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Regioselective Synthesis of Substituted Pyrazoles Using Aminopyrazole Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties.[1] Aminopyrazoles are versatile precursors for the synthesis of these valuable compounds, offering multiple reactive sites for functionalization. However, the presence of several nucleophilic centers in aminopyrazoles presents a significant challenge in controlling the regioselectivity of substitution reactions.
These application notes provide detailed protocols for the regioselective synthesis of N-substituted, C4-substituted, and fused pyrazole derivatives starting from aminopyrazole precursors. The methodologies outlined below are designed to offer reliable and reproducible routes to specific regioisomers, a critical aspect in structure-activity relationship (SAR) studies and drug candidate optimization.
Regioselective N-Alkylation of Aminopyrazoles
The selective alkylation of one of the two ring nitrogen atoms (N1 or N2) in aminopyrazoles is crucial for modulating the physicochemical and pharmacological properties of the resulting molecules. The regiochemical outcome is influenced by factors such as the nature of the base, solvent, and electrophile, as well as steric hindrance around the nitrogen atoms.
Base-Mediated N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate
This protocol describes a common and effective method for the N-alkylation of an aminopyrazole using a base to facilitate the reaction.
Experimental Workflow:
Caption: General workflow for base-mediated N-alkylation.
Detailed Protocol:
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 equivalent).
-
Add an anhydrous solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.
-
Add the selected base (e.g., K₂CO₃, 1.5-2.0 equivalents) to the stirred solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.0-1.2 equivalents) dropwise to the suspension.
-
Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).
Quantitative Data:
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | N1:N2 Ratio |
| 1 | Methyl Iodide | K₂CO₃ | DMF | RT | 12 | 85 | >95:5 |
| 2 | Benzyl Bromide | NaH | THF | RT | 6 | 92 | >98:2 |
| 3 | Ethyl Bromide | Cs₂CO₃ | CH₃CN | 60 | 18 | 78 | 90:10 |
| 4 | Isopropyl Iodide | K₂CO₃ | DMSO | 80 | 24 | 65 | >99:1 (steric hindrance favors N1) |
Enzymatic Regioselective N-Alkylation
A modern approach to achieving high regioselectivity involves the use of engineered enzymes. This biocatalytic method offers unprecedented control over the alkylation position.
Experimental Workflow:
Caption: Workflow for enzymatic N-alkylation of pyrazoles.
Detailed Protocol:
-
In a reaction vessel, combine the pyrazole substrate (e.g., 3-cyclopropyl-1H-pyrazole, 2 mM), a haloalkane (e.g., iodomethane, 10 equivalents), NSA-synthase (50 µM), and an engineered methyltransferase (MT) variant (50 µM) in a suitable buffer.
-
Incubate the reaction mixture at 30-37°C for 30-72 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, extract the product with ethyl acetate.
-
Dry the organic phase, concentrate, and purify by column chromatography to yield the selectively N-alkylated pyrazole.[2]
Quantitative Data:
| Entry | Pyrazole Substrate | Haloalkane | Yield (%) | Regioisomeric Ratio (N1:N2) |
| 1 | 3-cyclopropyl-1H-pyrazole | Iodomethane | 37 (isolated) | 97:3 |
| 2 | 3-cyclopropyl-1H-pyrazole | Iodoethane | - | >99:1 |
| 3 | 3-cyclopropyl-1H-pyrazole | 1-Iodopropane | - | >99:1 |
Regioselective C4-Arylation of 5-Aminopyrazoles
Direct functionalization of the C4 position of the pyrazole ring is a powerful strategy for introducing molecular diversity. The electron-rich nature of the C4 position makes it susceptible to electrophilic attack.
Laccase-Mediated Chemoselective C4-Arylation
This protocol utilizes a laccase enzyme to catalyze the chemoselective arylation of 5-aminopyrazoles at the C4 position under mild conditions, avoiding the need for protecting groups.[3][4]
Experimental Workflow:
Caption: Workflow for laccase-mediated C4-arylation.
Detailed Protocol:
-
Dissolve the 5-aminopyrazole (1 mmol) and catechol (1.2 mmol) in a phosphate buffer solution.
-
Add a solution of laccase (e.g., from Myceliophthora thermophila) to the mixture.
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the precipitate and wash with water.
-
Dry the crude product and recrystallize from ethanol to obtain the pure C4-arylated 5-aminopyrazole.
Quantitative Data:
| Entry | 5-Aminopyrazole Substrate | Catechol Substrate | Yield (%) |
| 1 | 3-phenyl-1H-pyrazol-5-amine | Catechol | 94 |
| 2 | 3-(p-tolyl)-1H-pyrazol-5-amine | Catechol | 91 |
| 3 | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine | Catechol | 54 |
| 4 | 1-(4-bromophenyl)-3-(p-tolyl)-1H-pyrazol-5-amine | Catechol | 42 |
Regioselective Synthesis of Fused Pyrazoles: Pyrazolo[1,5-a]pyrimidines
The condensation of aminopyrazoles with 1,3-bielectrophilic reagents is a common and efficient method for the synthesis of fused pyrazole systems, such as the medicinally important pyrazolo[1,5-a]pyrimidines.
Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol describes a rapid and efficient microwave-assisted synthesis of 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines from β-enaminones and 5-aminopyrazoles.
Experimental Workflow:
Caption: Workflow for microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.
Detailed Protocol:
-
In a microwave vial, mix the β-enaminone (1.0 equivalent) and the NH-5-aminopyrazole (1.0 equivalent).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 180°C for 2 minutes.
-
After cooling to room temperature, collect the product by adding a mixture of ethanol and water to the vial and filtering the resulting precipitate.
Quantitative Data:
| Entry | β-Enaminone Substituent (R1) | 5-Aminopyrazole Substituent (R2) | Yield (%) |
| 1 | Phenyl | Phenyl | 97 |
| 2 | 4-Methoxyphenyl | Phenyl | 95 |
| 3 | 4-Chlorophenyl | 4-Fluorophenyl | 92 |
| 4 | 2-Naphthyl | Phenyl | 88 |
Application in Drug Discovery: Inhibition of Signaling Pathways
Substituted pyrazoles are known to interact with various biological targets, including protein kinases, and can modulate key signaling pathways implicated in diseases such as cancer and neurodegenerative disorders.
JNK Signaling Pathway Inhibition
N-substituted aminopyrazole derivatives are scaffolds for potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. JNK3 is a key enzyme in neuronal apoptosis signaling pathways, making it a significant target for neurodegenerative diseases.
JNK Signaling Pathway:
Caption: Simplified JNK signaling pathway and the inhibitory action of N-substituted pyrazoles.
NF-κB Signaling Pathway Inhibition
Certain substituted pyrazoles have been identified as inhibitors of the NF-κB signaling pathway, which plays a critical role in inflammation and cancer.
NF-κB Signaling Pathway:
Caption: Overview of the canonical NF-κB signaling pathway and its inhibition by substituted pyrazoles.
Conclusion
The regioselective synthesis of substituted pyrazoles from aminopyrazole precursors is a field of continuous innovation, driven by the demand for novel therapeutic agents. The protocols and data presented in these application notes offer a practical guide for researchers to navigate the challenges of regioselectivity and to synthesize a diverse range of pyrazole derivatives with high precision. The application of both traditional and modern synthetic methods, including biocatalysis and microwave-assisted synthesis, provides a powerful toolkit for the drug discovery and development professional. The ability to selectively functionalize the pyrazole core allows for the fine-tuning of biological activity, as exemplified by the targeted inhibition of key signaling pathways.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
Application Note: Analytical Methods for the Quantification of 5-Aminopyrazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction 5-Aminopyrazole and its derivatives represent a critical class of heterocyclic compounds that are foundational scaffolds in the pharmaceutical and agrochemical industries.[1][2] Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, necessitate robust and reliable analytical methods for their quantification in various matrices.[3][4][5] This document provides detailed protocols and quantitative data for the analysis of 5-aminopyrazole compounds using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The validation of these methods is benchmarked against the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the analytical data.[6][7]
General Sample Preparation
A crucial first step in the analysis of 5-aminopyrazole compounds is the effective preparation of the sample to ensure compatibility with the chosen analytical system and to remove interfering matrix components.
Protocol 1: Basic Sample Dissolution
This protocol is suitable for relatively clean samples, such as drug substances or reaction mixtures.
Materials:
-
Sample containing 5-aminopyrazole compound
-
Anhydrous sodium sulfate (optional, for water removal)[9]
-
Volumetric flasks
-
0.45 µm Syringe filters (PTFE or other compatible material)[9]
-
Autosampler vials
Procedure:
-
Weighing: Accurately weigh a precise amount of the sample into a volumetric flask.
-
Dissolution: Add a small amount of the chosen solvent (e.g., methanol) to dissolve the sample completely. Dilute to the final volume with the same or a different solvent (e.g., dichloromethane).[9]
-
Drying (Optional): If the sample is suspected to contain moisture, add a small quantity of anhydrous sodium sulfate, swirl the mixture, and let it settle for 5-10 minutes.[9]
-
Filtration: Filter the resulting solution through a 0.45 µm syringe filter directly into an autosampler vial to remove any particulate matter.[9]
-
Dilution: Prepare a series of calibration standards by performing serial dilutions from a stock solution of a known concentration.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC with UV detection is a robust and widely used technique for the routine quantification of 5-aminopyrazole derivatives in quality control and research settings.[6]
Experimental Protocol: RP-HPLC-UV
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.[6]
-
Column: C18 column (e.g., Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm particle size).[6][10]
-
Mobile Phase: An isocratic mixture of 0.1% Trifluoroacetic Acid (TFA) in water and Methanol (20:80 v/v). The ratio should be optimized for the specific analyte.[10]
-
Detection: UV detection at 206 nm.[10]
Workflow for RP-HPLC Analysis
Quantitative Data Summary: HPLC Method Validation
The following table summarizes typical validation parameters for the quantification of a pyrazoline derivative using RP-HPLC.
| Validation Parameter | Result | Specification |
| Linearity Range | 50 - 150 µg/mL | - |
| Correlation Coefficient (R²) | 0.9995 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD %) | < 2.0% | RSD ≤ 2.0% |
| Data adapted from a study on a pyrazoline derivative.[10] |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of 5-aminopyrazole compounds at trace levels, particularly in complex matrices like cereals, fruits, or biological fluids, LC-MS/MS offers superior sensitivity and selectivity.[11] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for sample preparation.[11]
Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis
Sample Extraction (QuEChERS):
-
Homogenize: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extract: Add 10 mL of acetonitrile, vortex for 1 min. Add appropriate salting-out salts (e.g., MgSO₄, NaCl), and shake vigorously.
-
Centrifuge: Centrifuge the tube to separate the layers.
-
Cleanup (d-SPE): Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing a sorbent like C18 or Graphitized Carbon Black (GCB) to remove interferences.[11]
-
Final Preparation: Vortex, centrifuge, and filter the supernatant into an autosampler vial for analysis.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.[11]
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile.
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive (ESI+) and negative (ESI-) modes to cover a range of pyrazole derivatives.[11]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Workflow for LC-MS/MS Trace Analysis
Quantitative Data Summary: LC-MS/MS Method Validation
The following table presents validation data for the analysis of five pyrazole fungicides in various food matrices.
| Parameter | Matrix | Result |
| Limit of Detection (LOD) | Fruits, Vegetables, Cereals | < 3.0 µg/kg |
| Limit of Quantification (LOQ) | Fruits, Vegetables, Cereals | ≤ 9.0 µg/kg |
| Linearity (R²) | All matrices | ≥ 0.990 |
| Average Recovery | All matrices (at 10, 100, 1000 µg/kg) | 70.0% - 108% |
| Precision (RSD %) | All matrices | < 20.9% |
| Data from a study on five pyrazole fungicides.[11] |
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile 5-aminopyrazole isomers that can be challenging to separate by liquid chromatography.[9]
Experimental Protocol: GC-MS Analysis
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph with a mass selective detector.[9]
-
Column: A mid-polar stationary phase column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[9]
-
Injector: Split/Splitless injector at 250 °C. A split ratio of 20:1 is a good starting point.[9]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temp: 230 °C.
-
Quadrupole Temp: 150 °C.
-
Mode: Full Scan for qualitative identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.[9]
-
Workflow for GC-MS Isomer Analysis
Quantitative Data Summary: GC-MS Method Validation
Quantitative data for GC-MS analysis focuses on achieving baseline separation and using appropriate internal standards for accurate quantification.
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.995 over the desired concentration range |
| Precision (RSD %) | < 15% for replicate injections |
| Accuracy (% Recovery) | 80% - 120% in spiked samples |
| LOD/LOQ | Highly dependent on the analyte and instrument; typically in the low µg/mL to ng/mL range. |
| General performance characteristics for validated GC-MS methods.[12] |
Analytical Method Selection
Choosing the appropriate analytical technique depends on several factors, including the physicochemical properties of the analyte, the complexity of the sample matrix, and the required sensitivity of the assay.
Logical Flow for Method Selection
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]
- 8. arxiv.org [arxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. ijcpa.in [ijcpa.in]
- 11. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Role of 5-Amino-1H-pyrazole-3-carboxylic Acid in the Development of Anti-Inflammatory Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 5-Amino-1H-pyrazole-3-carboxylic acid and its derivatives as a promising scaffold in the discovery of novel anti-inflammatory agents. Detailed experimental protocols for the synthesis and evaluation of these compounds are presented, along with a summary of their biological activities and insights into their mechanisms of action.
Introduction
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Among these, the this compound scaffold has emerged as a particularly interesting starting point for the development of potent and selective anti-inflammatory drugs. These compounds have shown potential to modulate key inflammatory pathways, offering new therapeutic avenues for a variety of inflammatory conditions.
Mechanism of Action and Signaling Pathways
Derivatives of this compound have been shown to exert their anti-inflammatory effects through various mechanisms, primarily by targeting key enzymes and receptors involved in the inflammatory cascade. Two significant pathways identified are the P2Y14 receptor (P2Y14R) signaling pathway and the NF-κB signaling pathway.
P2Y14 Receptor Antagonism
The P2Y14 receptor, a G protein-coupled receptor, is activated by UDP-sugars, which are released from cells during stress or injury and act as damage-associated molecular patterns (DAMPs). Activation of P2Y14R on immune cells can trigger pro-inflammatory responses. Certain 5-amide-1H-pyrazole-3-carboxyl derivatives have been identified as potent P2Y14R antagonists, effectively blocking this signaling pathway and thereby reducing the inflammatory response.[1] For instance, the compound 1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid has demonstrated a strong binding ability to P2Y14R with an IC50 of 1.93 nM.[1] In an acute peritonitis model, this compound was shown to effectively reduce the levels of inflammatory cytokines such as IL-6, IL-1β, and TNF-α induced by LPS.[1]
NF-κB Signaling Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The inhibition of the NF-κB signaling pathway is a key target for anti-inflammatory drug development. Several pyrazole derivatives have been shown to inhibit the activation of NF-κB in lipopolysaccharide (LPS)-stimulated cells.[2] By preventing the activation of NF-κB, these compounds can effectively suppress the production of a wide range of inflammatory mediators.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of various this compound derivatives against key inflammatory targets.
Table 1: P2Y14R Antagonist Activity of 5-Amide-1H-pyrazole-3-carboxyl Derivatives
| Compound | Structure | P2Y14R IC50 (nM) | Reference |
| 1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid | 1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid | 1.93 | [1] |
Table 2: COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound Series | General Structure | COX-2 IC50 Range (µM) | Reference |
| 1,5-Diarylpyrazoles | 1,5-Diarylpyrazole scaffold | 0.26 - 0.78 | [3] |
| Pyrazole-thiourea-benzimidazoles | Pyrazole-thiourea-benzimidazole scaffold | 0.0000283 - 0.0002272 | [4] |
| 1,3,4,5-Tetrasubstituted Pyrazoles | 1,3,4,5-Tetrasubstituted pyrazole scaffold | 35.7 - 38.7 (ED50 µmol/kg) | [4] |
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route to this compound derivatives involves the cyclization of a β-ketonitrile with a hydrazine derivative. The following is a representative protocol.
Protocol: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile [5]
-
Reaction Setup: In a round-bottom flask, dissolve 3-oxo-3-phenylpropanenitrile (1 mmol) in ethanol (20 mL).
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 mmol) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration.
-
Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[6][7][8][9]
Protocol:
-
Animals: Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Control group (vehicle only)
-
Standard drug group (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Test compound groups (various doses, p.o.)
-
-
Dosing: Administer the vehicle, standard drug, or test compound orally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 (just before carrageenan injection) and at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group compared to the control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
In Vitro Anti-inflammatory Assay: Soybean Lipoxygenase (LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[10][11][12][13]
Protocol:
-
Reagents:
-
Soybean lipoxygenase (Type I-B)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Test compounds and a positive control (e.g., Quercetin)
-
-
Assay Procedure:
-
Prepare solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 160 µL of borate buffer, 10 µL of the test compound solution, and 20 µL of the soybean lipoxygenase solution.
-
Incubate the mixture at 25 °C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the linoleic acid solution.
-
Measure the change in absorbance at 234 nm for 5 minutes using a microplate reader.
-
-
Calculation: Calculate the percentage of lipoxygenase inhibition using the following formula:
-
% Inhibition = [(Ac - At) / Ac] x 100
-
Where Ac is the absorbance of the control reaction and At is the absorbance of the reaction with the test compound.
-
Determine the IC50 value for each compound.
-
Conclusion
This compound and its derivatives represent a versatile and promising scaffold for the development of novel anti-inflammatory agents. Their ability to target key inflammatory pathways, such as the P2Y14R and NF-κB signaling pathways, highlights their potential for therapeutic intervention in a range of inflammatory diseases. The protocols and data presented in this document provide a valuable resource for researchers in the field of drug discovery and development, facilitating the further exploration and optimization of this important class of compounds.
References
- 1. Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. Soybean Lipoxygenase Inhibition Assay [bio-protocol.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica (Anacardiaceae) [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-1H-pyrazole-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-1H-pyrazole-3-carboxylic acid. Our aim is to help you improve your reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis of this compound.
| Issue ID | Question | Possible Causes & Solutions |
| YLD-001 | Low or No Product Yield: I am not getting the expected yield for my pyrazole synthesis. What could be the reasons? | 1. Hydrazine Reagent Quality: - Decomposition: Hydrazine and its derivatives can be unstable. Use freshly distilled or high-purity hydrazine hydrate for best results.[1] - Reduced Nucleophilicity: If using a substituted hydrazine with electron-withdrawing groups, its nucleophilicity may be too low for an efficient reaction.[1] 2. Reaction Conditions: - Suboptimal pH: The reaction is often catalyzed by acid, but an excessively low pH will protonate the hydrazine, rendering it non-nucleophilic. A small amount of a weak acid like acetic acid is often sufficient to catalyze the initial hydrazone formation.[1][2] - Temperature and Time: The cyclocondensation reaction can be slow. Consider a moderate increase in reaction temperature or a longer reaction time, monitoring the progress by TLC.[2] 3. Incomplete Hydrolysis: If starting from an ester precursor, the final hydrolysis step to the carboxylic acid may be incomplete. Ensure sufficient base (e.g., NaOH or KOH) and reaction time are used for the saponification. |
| PUR-001 | Impure Product: My final product is impure, showing multiple spots on TLC. What are the likely impurities? | 1. Formation of Regioisomers: If using an unsymmetrical dicarbonyl starting material, the reaction can lead to the formation of two different pyrazole regioisomers, which can be difficult to separate.[2] - Solution: Modifying the reaction conditions (pH, solvent, temperature) can influence the regioselectivity.[1] Purification by column chromatography or recrystallization may be necessary. 2. Incomplete Cyclization: The intermediate hydrazone may not have fully cyclized to the pyrazole. - Solution: Ensure adequate reaction time and temperature for the cyclization step. The use of a dehydrating agent or an acid catalyst can promote cyclization. 3. Side Reactions: Unwanted side reactions can generate byproducts. For instance, self-condensation of the starting materials can occur under certain conditions. |
| RXN-001 | Reaction Stalls: My reaction does not seem to go to completion, even after an extended time. What should I do? | 1. Catalyst Inactivation: If using a catalyst, it may have become inactivated. - Solution: Add a fresh portion of the catalyst. 2. Reagent Degradation: As mentioned in YLD-001, the hydrazine reagent may have decomposed over the course of the reaction. - Solution: Add a fresh portion of hydrazine. 3. Steric Hindrance: Bulky substituents on your starting materials can sterically hinder the reaction.[1] - Solution: More forcing conditions (higher temperature, longer reaction time) may be required. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and readily available starting material is diethyl 2-cyano-3-oxosuccinate or a similar β-ketoester. This is then reacted with hydrazine hydrate.
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. You can observe the consumption of the starting materials and the appearance of the product spot.
Q3: What is the typical procedure for purifying the final product?
Purification is often achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. If significant impurities are present, column chromatography may be necessary.
Q4: My reaction mixture has turned a deep yellow or red color. Is this normal?
The formation of colored impurities can occur, sometimes due to the decomposition of phenylhydrazine if it is used as a starting material.[1] While some color change may be expected, a very dark coloration could indicate significant side reactions or decomposition.
Q5: How should I handle unreacted hydrazine during the workup?
Unreacted hydrazine should be quenched safely before disposal. A common method is to add an excess of acetone or another ketone to form the corresponding hydrazone, which is more stable and easier to remove.[1]
Experimental Protocols
Protocol 1: Synthesis from Diethyl 2-cyano-3-oxosuccinate
This protocol outlines a common method for the synthesis of this compound.
Step 1: Cyclization to form Ethyl 5-amino-1H-pyrazole-3-carboxylate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-cyano-3-oxosuccinate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Hydrolysis to this compound
-
Suspend the ethyl 5-amino-1H-pyrazole-3-carboxylate obtained in Step 1 in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully acidify with 2N hydrochloric acid to a pH of approximately 3-4.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Data Presentation
The following table summarizes typical yields reported for pyrazole syntheses under different catalytic conditions. While not specific to the title compound, it illustrates the impact of reaction conditions on yield.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| LDH | H₂O/EtOH | 55 | 60 | 23 |
| LDH@PTRMS | H₂O/EtOH | 55 | 60 | 30 |
| LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 55 | 15-27 | 85-93 |
| Data adapted from a study on the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives.[1] |
Visualizations
Synthesis Pathway
Caption: Reaction scheme for the two-step synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low product yield.
References
Technical Support Center: Overcoming Challenges in the Purification of Aminopyrazole Derivatives
Welcome to the technical support center for the purification of aminopyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical, actionable solutions to common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of aminopyrazole derivatives?
A1: The most significant challenge in aminopyrazole synthesis is the formation of regioisomers, specifically the N-substituted 3-aminopyrazoles and 5-aminopyrazoles, when using monosubstituted hydrazines.[1] The structural similarity of these isomers makes their separation notoriously difficult.[1] Other common impurities include uncyclized hydrazone intermediates from incomplete reactions and potential byproducts from side reactions, such as N-acetylation if using acetic acid as a solvent at high temperatures.[1]
Q2: How can I control the formation of regioisomers during synthesis to simplify purification?
A2: The most effective strategy is to optimize the reaction conditions to favor the formation of the desired isomer by exploiting kinetic versus thermodynamic control.[1]
-
For the 5-aminopyrazole isomer (Thermodynamic Control): Higher temperatures and acidic catalysis typically favor the more thermodynamically stable 5-amino isomer. Reactions are often heated to reflux in a solvent like toluene with a catalytic amount of acetic acid.[1]
-
For the 3-aminopyrazole isomer (Kinetic Control): Lower temperatures and basic conditions favor the kinetically formed 3-amino isomer. This can be achieved by using a base like sodium ethoxide in ethanol at 0°C.[1]
Q3: My aminopyrazole derivative appears to be unstable and degrades during purification, indicated by color change. What can I do?
A3: Some aminopyrazole derivatives can be susceptible to air oxidation, especially aryl-substituted aminopyrazoles. This can manifest as a gradual color change (e.g., turning red or darker) during filtration or solvent removal. To minimize degradation, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon), especially during solvent evaporation and filtration steps. Using degassed solvents can also be beneficial.
Q4: I am having difficulty separating the 3- and 5-aminopyrazole regioisomers by column chromatography. What can I try?
A4: The similar polarity of these isomers makes their separation challenging. If optimizing the synthesis for higher regioselectivity is not sufficient, several chromatographic strategies can be employed:
-
Stationary Phase Modification: Deactivating silica gel with triethylamine or using an amine-bonded silica column can improve separation by reducing tailing and altering selectivity.
-
Solvent System Optimization: A systematic screening of different solvent systems with varying polarities is crucial. Sometimes, a less conventional solvent system may provide the necessary selectivity.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC using a suitable stationary phase (e.g., cyano or phenyl columns) can be effective.
Q5: "Oiling out" is occurring during the recrystallization of my aminopyrazole derivative instead of crystal formation. How can I resolve this?
A5: "Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point. To prevent this, you can try the following:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.
-
Slow Cooling: Allow the solution to cool to room temperature as slowly as possible before placing it in an ice bath.
-
Change Solvent System: Experiment with a different solvent or a mixed solvent system.
-
Seed Crystals: If available, add a small seed crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Suggested Solution |
| Excessive solvent used | Use the minimum amount of hot solvent required to dissolve the crude product completely. |
| Incomplete precipitation | Ensure the solution is thoroughly cooled, potentially in an ice bath, to maximize crystal formation. |
| Inappropriate solvent choice | The ideal solvent should dissolve the compound when hot but have very low solubility when cold. Experiment with different solvents or mixed solvent systems. |
| Product loss during transfer | Minimize the number of transfer steps. Ensure all crystals are scraped from the flask and filter paper. |
Issue 2: Poor Separation in Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate stationary phase | For basic aminopyrazoles, consider using deactivated silica gel (with triethylamine) or an amino-functionalized silica column to reduce peak tailing. |
| Suboptimal mobile phase | Systematically screen different solvent systems. A small change in solvent composition can significantly impact resolution. Consider using a gradient elution. |
| Column overloading | Reduce the amount of crude material loaded onto the column. |
| Sample loading technique | Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel before loading onto the column. |
Data Presentation
Table 1: Reported Purification Conditions and Yields for Various Aminopyrazole Derivatives
| Aminopyrazole Derivative | Purification Method | Solvent/Eluent | Yield | Purity | Reference |
| 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole | Precipitation & Washing | Toluene / Water | 80% | 99.0% (HPLC) | Patent WO2017060787A1 |
| 4-Amino-1-aryl-3,5-dicarbonitrile Pyrazoles | Column Chromatography | Ethyl acetate / Light petroleum | 22-80% | N/A | Synthesis of novel derivatives of 4-amino-3,5-dicyanopyrazole |
| 3(5)-Aminopyrazole | Distillation | N/A (b.p. 100-102°C at 0.01 mm) | 74-84% recovery | N/A | Organic Syntheses Procedure |
| Fipronil Sulfide | Flash Chromatography | 30% Ethyl acetate / 70% Petroleum ether | 60% | >99.9% | Synthesis of fipronil sulfide... |
| 5-((4-(tert-butyl)phenoxy)methyl)-3-phenylpyrazole | Column Chromatography | Hexane / Ethyl acetate | 34% | N/A | Thermodynamic vs. Kinetic Control... |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
This protocol is a general procedure for the purification of aminopyrazole derivatives that are solids at room temperature and have suitable solubility in ethanol.
Methodology:
-
Dissolution: Place the crude aminopyrazole derivative in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals to a constant weight, for example, by air drying on the filter paper or in a desiccator under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes a general method for the separation of aminopyrazole derivatives from impurities, including regioisomers, using flash column chromatography.
Methodology:
-
Stationary Phase Preparation: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen mobile phase.
-
Sample Preparation: Dissolve the crude aminopyrazole derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.
-
Column Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, applying positive pressure (e.g., from a nitrogen line or air pump) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions of the eluate in test tubes or other suitable containers.
-
Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the desired pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified aminopyrazole derivative.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of aminopyrazole derivatives.
Caption: Logical relationship for controlling regioisomer formation during aminopyrazole synthesis.
References
Technical Support Center: Optimization of Pyrazole Synthesis
Welcome to the Technical Support Center for the optimization of pyrazole synthesis. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in pyrazole synthesis?
A1: Low yields in pyrazole synthesis, such as the Knorr synthesis, can be attributed to several factors ranging from the quality of starting materials to suboptimal reaction conditions. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in 1,3-dicarbonyl compounds or hydrazine derivatives can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives can also degrade over time, so using a fresh or purified reagent is advisable.
-
Reaction Stoichiometry: Incorrect stoichiometry can lead to incomplete conversion. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes be used to drive the reaction to completion.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that often require optimization. Monitoring the reaction's progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1]
-
Incomplete Cyclization: In some cases, stable intermediates like hydroxylpyrazolidines may form but not readily dehydrate to the final pyrazole product. Adjusting conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to promote the final step.[1]
Q2: How can I improve the regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound?
A2: The formation of regioisomeric mixtures is a common challenge with unsymmetrical 1,3-dicarbonyls. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons. Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1] To improve the selectivity for a desired regioisomer, consider the following:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation.[2][3][4]
-
pH Control: Adjusting the pH can influence the site of the initial hydrazine attack. Acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions may favor the other.[1]
-
Catalyst Selection: The choice of catalyst can influence the reaction pathway. While acid catalysts are common, exploring different types of catalysts may alter the regioisomeric ratio.
Q3: My reaction mixture is turning a dark color. What causes this and how can I prevent it?
A3: Discoloration of the reaction mixture is often observed in pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride. This is typically due to the formation of colored impurities from the hydrazine starting material, which can be prone to oxidation. If the reaction mixture becomes too acidic, it may also promote the formation of colored byproducts. To mitigate this, consider the following:
-
Addition of a Mild Base: If using a hydrazine salt, adding a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative processes that lead to colored impurities.
-
Purification of Hydrazine: If the hydrazine source is old or of questionable purity, distillation or recrystallization before use can remove colored impurities.
Q4: What are common side reactions in pyrazole synthesis besides the formation of regioisomers?
A4: Beyond regioisomer formation, other side reactions can occur:
-
Incomplete Cyclization: As mentioned, stable intermediates may fail to dehydrate to the final pyrazole.
-
Ring-Opened Products: Under certain conditions, particularly with highly reactive functional groups on the starting materials, the pyrazole ring can be susceptible to opening.[1]
-
Michael Addition: When using certain solvents like methanol with specific substrates, Michael addition can occur as a competing reaction.
Troubleshooting Guides
Issue 1: Consistently Low Product Yield
This guide provides a systematic approach to troubleshooting and optimizing your pyrazole synthesis for higher yields.
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Issue 2: Formation of a Mixture of Regioisomers
When working with unsymmetrical 1,3-dicarbonyl compounds, controlling the regioselectivity of the cyclization is key to obtaining the desired product.
Caption: Workflow for optimizing the regioselectivity of pyrazole synthesis.
Data Presentation
Table 1: Effect of Solvent on Reaction Yield and Regioselectivity
The choice of solvent can significantly impact the yield and the ratio of regioisomers formed.
| 1,3-Dicarbonyl Substrate | Hydrazine Substrate | Solvent | Temperature (°C) | Yield (%) | Regioisomeric Ratio | Reference |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | Room Temp. | - | ~1:1 | [5] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | N,N-Dimethylacetamide | Room Temp. | 74-77 | 98:2 | [5] |
| 1-Aryl-4,4,4-trifluorobutane-1,3-diones | Methylhydrazine | Ethanol | Reflux | - | Low Selectivity | [3] |
| 1-Aryl-4,4,4-trifluorobutane-1,3-diones | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | Room Temp. | - | 85:15 | [3] |
| 1-Aryl-4,4,4-trifluorobutane-1,3-diones | Methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temp. | - | 97:3 | [3] |
| Ethyl Acetoacetate | Phenylhydrazine | Ethanol | Reflux | 95 | N/A | [6] |
| 1,3-Diketones | Arylhydrazines | Ethylene Glycol | Room Temp. | 70-95 | N/A | [6] |
Table 2: Comparison of Catalysts for Pyrazole Synthesis
Various catalysts can be employed to promote the cyclocondensation reaction.
| Reactants | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 1,3-Dicarbonyl, Hydrazine | Acid (e.g., Acetic Acid) | Ethanol | Reflux | Good to Excellent | [7] |
| Acetylacetone, 2,4-Dinitrophenylhydrazine | Lithium Perchlorate | Ethylene Glycol | Room Temp. | Good to Excellent | [6] |
| Ethyl Acetoacetate, Hydrazine | Nano-ZnO | Ethanol | - | 95 | [6] |
| Aldehydes, Ketones, Hydrazines | Silver Catalyst | - | 60 °C | Moderate to Excellent | [6][8] |
| Acetylenic Ketones, Phenylhydrazine | Hypervalent Iodine | - | - | 70 | [5] |
| Aldehyde Hydrazones, Olefins | Iodine | DMF | 80 °C | 35 | [8] |
| Phenylhydrazone, Maleimide | CuCl | DMF | 80 °C | - | [8] |
Experimental Protocols
Protocol 1: General Knorr Pyrazole Synthesis (Conventional Heating)
This protocol describes a general method for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0 - 1.2 eq)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Catalyst (optional, e.g., a few drops of concentrated HCl or H₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Add the hydrazine derivative to the solution. If using a hydrazine salt, a mild base like sodium acetate can be added.
-
If an acid catalyst is used, add it to the mixture.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
-
If the product crystallizes upon cooling, it can be collected by vacuum filtration. Otherwise, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Protocol 2: Microwave-Assisted Pyrazole Synthesis
Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[9][10][11]
Materials:
-
Aryl hydrazine (e.g., 4-fluorophenylhydrazine hydrochloride, 2 mmol)
-
α-cyanoketone or 3-aminocrotononitrile (2 mmol)
-
1 M Hydrochloric acid (5 mL)
-
Microwave vial (2-5 mL capacity) with a stir bar
-
Microwave reactor
Procedure:
-
To a dry microwave vial, add the aryl hydrazine and the α-cyanoketone or 3-aminocrotononitrile.[12]
-
Add 1 M hydrochloric acid to the vial.[12]
-
Seal the vial securely with a cap.[12]
-
Place the vial in the microwave reactor and heat at a set power (e.g., 420 W) and temperature (e.g., 120 °C) for a short duration (e.g., 10-15 minutes).[9][10][12]
-
After the reaction, allow the vial to cool to room temperature.
-
The product can often be isolated by vacuum filtration, washed, and dried.[12]
-
Further purification can be performed by recrystallization if necessary.
Protocol 3: Improving Regioselectivity with Fluorinated Alcohols
This protocol is adapted for reactions where regioselectivity is a primary concern.[2][3][4]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the unsymmetrical 1,3-diketone in TFE.
-
Add methylhydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the crude product.
-
Purify the product by silica gel column chromatography to isolate the major regioisomer.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
How to control regioselectivity in the synthesis of pyrazoles
Welcome to our dedicated technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges in controlling regioselectivity during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the pyrazole ring. This typically arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially leading to two different substitution patterns on the final pyrazole product.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[1] Consequently, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, thereby directing the reaction to the less crowded carbonyl group.[1]
-
Electronic Effects: Electron-withdrawing groups enhance the electrophilicity of a carbonyl carbon, making it a more likely target for nucleophilic attack. Conversely, electron-donating groups reduce electrophilicity.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can modulate the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. In acidic conditions, the more basic nitrogen atom is protonated, which decreases its nucleophilicity and favors attack by the other nitrogen.[1]
-
Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in favor of a specific isomer.[2][3][4]
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can alter the ratio of the regioisomers formed.[1]
Q3: How can I improve the regioselectivity of my pyrazole synthesis if I am getting a mixture of products?
A3: If you are observing a mixture of regioisomers, consider the following troubleshooting strategies:
-
Solvent Optimization: Experiment with different solvents. Protic solvents, especially fluorinated alcohols like TFE or HFIP, can enhance regioselectivity.[3][4][5] A mixture of ethanol and water has also been shown to provide high regioselectivity in some cases.[5] Aprotic solvents may favor the formation of the opposite regioisomer.[5]
-
pH Adjustment: Modify the pH of the reaction mixture. Acidic or basic conditions can alter the nucleophilicity of the hydrazine nitrogens, thereby influencing which one preferentially attacks the dicarbonyl compound.
-
Temperature Control: Vary the reaction temperature to determine if the reaction is under kinetic or thermodynamic control and if one set of conditions favors the desired isomer.
-
Protecting Groups: Consider using protecting groups to temporarily block one of the reactive sites on the hydrazine or dicarbonyl compound, thus directing the reaction pathway.
-
Alternative Synthetic Routes: Explore alternative synthetic strategies beyond the classical Knorr synthesis, such as multicomponent reactions or [3+2] cycloadditions, which can offer higher regioselectivity.[6][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Regioselectivity | Steric and electronic effects of substituents are not pronounced enough. Reaction conditions (solvent, pH, temperature) are not optimal. | 1. Modify Substituents: If possible, introduce bulkier or more electronically distinct groups on the 1,3-dicarbonyl or hydrazine to favor one reaction pathway. 2. Solvent Screening: Test a range of solvents, including ethanol, trifluoroethanol (TFE), and hexafluoroisopropanol (HFIP).[3][4] 3. pH Optimization: Run the reaction under acidic, basic, and neutral conditions to determine the optimal pH. 4. Temperature Variation: Conduct the reaction at different temperatures (e.g., 0 °C, room temperature, reflux) to assess the impact on the regioisomeric ratio. |
| Low Yield | Incomplete reaction. Formation of stable intermediates that do not convert to the final product.[2] Side reactions or product degradation.[9] | 1. Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to ensure it goes to completion. 2. Force Reaction to Completion: If stable intermediates are observed, try increasing the reaction temperature or adding a dehydrating agent.[2] 3. Purity of Starting Materials: Ensure the purity of the 1,3-dicarbonyl compound and hydrazine, as impurities can lead to side reactions.[2] 4. Milder Conditions: If product degradation is suspected, attempt the reaction at a lower temperature or with a milder catalyst.[9] |
| Difficult Separation of Isomers | The regioisomers have very similar physical properties. | 1. Chromatography Optimization: Experiment with different solvent systems and stationary phases for column chromatography. 2. Recrystallization: Attempt to selectively recrystallize one of the isomers from a suitable solvent. 3. Derivatization: If separation is not feasible, consider derivatizing the mixture to create compounds with more distinct physical properties that are easier to separate. The desired regioisomer can then be regenerated. |
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of a 1,3-Diketone with Methylhydrazine
| Entry | Solvent | Regioisomeric Ratio (Product A : Product B) | Yield (%) |
| 1 | Ethanol (EtOH) | 1 : 1.3 | 70 |
| 2 | 2,2,2-Trifluoroethanol (TFE) | 85 : 15 | 85 |
| 3 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97 : 3 | 92 |
| 4 | Acetonitrile (MeCN) | 1 : 4 (favoring Product B) | 79 |
| 5 | Dioxane | 1 : 3.5 (favoring Product B) | 75 |
| 6 | EtOH/H₂O (1:1) | 100 : 0 (favoring Product A) | 75 |
Note: "Product A" and "Product B" refer to the two possible regioisomers. The specific ratios and yields are highly dependent on the substrates used. This table illustrates general trends. Data compiled from multiple sources.[3][4][5]
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 5-Aryl-3-trifluoromethyl-N-methylpyrazole using a Fluorinated Alcohol
Materials:
-
1-Aryl-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1-aryl-4,4,4-trifluorobutane-1,3-dione in HFIP.
-
Add methylhydrazine dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within an hour.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-trifluoromethyl-N-methylpyrazole.
Protocol 2: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole via a [3+2] Cycloaddition
Materials:
-
N-Arylhydrazone (1.0 eq)
-
Nitroolefin (1.1 eq)
-
Potassium tert-butoxide (1.2 eq)
-
Trifluoroacetic acid (TFA)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of the N-arylhydrazone and nitroolefin in THF at 0 °C, add potassium tert-butoxide in portions.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding trifluoroacetic acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to obtain the pure 1,3,5-trisubstituted pyrazole.
Visualizations
Caption: Factors influencing regioselectivity in pyrazole synthesis.
Caption: A logical workflow for troubleshooting poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of Pyrazole-Based Compounds for Biological Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the solubility of pyrazole-based compounds in biological assays. Poor solubility is a common hurdle that can lead to inaccurate and unreliable experimental results.[1] This guide offers practical solutions and detailed protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrazole-based compound precipitating when I dilute my DMSO stock solution in aqueous buffer or cell culture media?
A1: This common issue, often called "crashing out," occurs because many pyrazole derivatives are highly soluble in organic solvents like DMSO but have very low solubility in aqueous solutions.[2] When the concentrated DMSO stock is diluted into the aqueous medium, the DMSO disperses, and if the final concentration of your compound exceeds its aqueous solubility limit, it will precipitate.[1] This is also known as antisolvent precipitation.[2]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assays?
A2: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and other off-target effects. It is crucial to include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments to account for any effects of the solvent itself.
Q3: Can I use the media if a precipitate is visible?
A3: It is strongly advised not to use media with a visible precipitate. The presence of a precipitate indicates that the actual concentration of your compound in the solution is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.
Q4: How can I determine the maximum soluble concentration of my compound in my specific experimental conditions?
A4: You can perform a simple solubility test. Prepare a high-concentration stock solution of your compound in a suitable solvent (e.g., 10 mM in DMSO). Then, create a series of dilutions of this stock solution in your assay buffer or cell culture medium. Visually inspect each dilution for any signs of precipitation immediately and after a period of incubation at the experimental temperature. The highest concentration that remains clear is the maximum soluble concentration under those conditions.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Symptom: A precipitate forms immediately upon adding the compound's DMSO stock solution to the aqueous assay buffer or cell culture medium.
| Possible Cause | Recommended Solution |
| High Final Concentration | The final concentration of the compound exceeds its aqueous solubility limit. Decrease the working concentration of the compound. |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated stock solution directly to a large volume of aqueous medium causes rapid solvent exchange, leading to precipitation.[1] Perform a serial or stepwise dilution of the stock solution in pre-warmed (37°C) medium.[2] Add the compound dropwise while gently vortexing the medium.[2] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. Always use pre-warmed (37°C) cell culture media for dilutions.[2] |
Issue 2: Delayed Precipitation During Incubation
Symptom: The medium is clear initially, but a precipitate forms after several hours or days in the incubator.
| Possible Cause | Recommended Solution |
| Compound Instability | The compound may not be stable in the aqueous environment of the culture medium for extended periods at 37°C. Prepare fresh working solutions for each experiment and consider a time-course experiment to assess stability. |
| Changes in Media pH | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of a pH-sensitive compound. Monitor the pH of your culture medium, especially in dense cultures, and change the medium more frequently if needed. |
| Interaction with Media Components | The compound may interact with salts, proteins (especially in serum-containing media), or pH buffers, reducing its solubility over time.[3] If possible, test the solubility in a simpler buffer system to identify potential interactions. |
Quantitative Data on Solubility Enhancement
The following tables provide quantitative data on the solubility of Celecoxib, a well-known pyrazole-based COX-2 inhibitor, using various enhancement techniques.
Table 1: Solubility of Celecoxib in Different Solvents
| Solvent | Solubility |
| Water | 3-7 µg/mL[4] |
| Ethanol | ~25 mg/mL[4] |
| Dimethyl sulfoxide (DMSO) | ~16.6 mg/mL[4] |
| Dimethylformamide (DMF) | ~25 mg/mL[4] |
Table 2: pH-Dependent Solubility of Celecoxib
| pH | Aqueous Solubility (µg/mL) |
| 7.6 | ~15[4] |
| 9.05 | ~30[4] |
| 10.9 | 48[5] |
| 12 | Very high rate of solubility[6] |
Table 3: Effect of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) on Celecoxib Solubility
| HP-β-CD Concentration (mM) | Celecoxib Solubility (mM) |
| 0 | ~0.005 |
| 50 | ~0.015 |
| 100 | ~0.025 |
| 200 | ~0.035 |
| 300 | ~0.04 |
| 400 | ~0.045 |
Data adapted from phase solubility diagrams.[7]
Experimental Protocols
Protocol 1: Co-Solvent Dilution Method
This protocol describes how to prepare a working solution of a poorly soluble compound using a co-solvent to minimize precipitation.
-
Prepare a High-Concentration Stock Solution: Dissolve the pyrazole-based compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
Create an Intermediate Dilution: Pre-warm your complete cell culture medium or assay buffer to 37°C. Prepare an intermediate dilution by adding a small volume of the stock solution to the pre-warmed medium (e.g., a 1:100 dilution). Mix gently.
-
Prepare the Final Working Solution: Add the intermediate dilution to the final volume of pre-warmed medium to achieve the desired final concentration. Gently mix the final working solution.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation before adding it to your cells or assay.
Protocol 2: pH-Dependent Solubility Profiling
This protocol outlines the steps to determine the solubility of an ionizable compound at different pH values.
-
Prepare a Range of Buffers: Prepare a series of buffers with different pH values relevant to your biological assay (e.g., phosphate buffers ranging from pH 5.0 to 8.0).
-
Add Excess Compound: Add an excess amount of the pyrazole-based compound to a fixed volume of each buffer in separate vials.
-
Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separate Undissolved Solid: Centrifuge or filter the suspensions to remove the undissolved compound.
-
Quantify Soluble Compound: Determine the concentration of the dissolved compound in the clear supernatant of each sample using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[8]
-
Plot Data: Plot the measured solubility against the pH of each buffer to generate a pH-solubility profile.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This is a common and economical method for preparing inclusion complexes.[9]
-
Moisten the Cyclodextrin: Place a specific molar ratio of the pyrazole-based compound and the cyclodextrin (e.g., 1:1 celecoxib and HP-β-CD) in a mortar.[10]
-
Knead: Add a small amount of a suitable solvent (e.g., water-ethanol mixture) to the mortar to form a paste. Knead the paste thoroughly for a specified time (e.g., 45-60 minutes).
-
Dry: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has evaporated completely.
-
Sieve: Pass the dried complex through a sieve to obtain a fine powder.
Visualizations
Signaling Pathways
Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation, is often targeted by pyrazole-based B-Raf inhibitors.
Caption: The JAK/STAT signaling pathway, involved in inflammation, can be inhibited by the pyrazole-based compound Celecoxib.
Experimental Workflow
Caption: A typical experimental workflow for assessing kinase inhibition in a cell-based assay using Western Blot.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Temperature Dependence of the Complexation Mechanism of Celecoxib and Hydroxyl-β-cyclodextrin in Aqueous Solution | MDPI [mdpi.com]
- 8. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
- 9. humapub.com [humapub.com]
- 10. Influence of hydrophilic polymers on celecoxib complexation with hydroxypropyl β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis yield has significantly dropped after a few runs. What are the likely causes?
A1: A consistent drop in yield is often a primary indicator of catalyst deactivation. The most common causes for the loss of catalytic activity in pyrazole synthesis include:
-
Poisoning: Strong chemisorption of impurities or byproducts onto the active sites of the catalyst, rendering them inactive.[1][2] Common poisons include sulfur, phosphorus, and halogen compounds.[3] For nickel catalysts, nitrogen-containing compounds like ammonia and some organic amines can also act as poisons.[4]
-
Sintering: The agglomeration of small catalyst particles into larger ones, typically at high temperatures, which leads to a decrease in the active surface area.[2][3]
-
Fouling/Coking: The deposition of carbonaceous materials (coke) or other unwanted substances on the catalyst surface, blocking active sites.[1][3] This can be caused by the decomposition of hydrocarbons or polymerization of reactants/products.[5]
-
Leaching: The dissolution of the active catalyst components into the reaction medium, which is a common issue for supported catalysts.[2][5]
Q2: How can I identify the specific cause of my catalyst's deactivation?
A2: A systematic approach is crucial to pinpoint the deactivation mechanism. Here’s a general workflow:
-
Analyze Reactants and Products: Check for impurities in your starting materials and analyze the reaction mixture for potential catalyst poisons.[2]
-
Characterize the Catalyst: Use analytical techniques to examine the physical and chemical properties of the fresh versus the used catalyst.
-
Monitor Reaction Conditions: Abrupt changes in reaction conditions, such as temperature spikes, can lead to thermal degradation.[3]
Q3: Are heterogeneous catalysts less prone to deactivation in pyrazole synthesis?
A3: Heterogeneous catalysts can offer advantages in terms of separation and recyclability.[6][7][8] However, they are still susceptible to deactivation through mechanisms like leaching of the active metal, poisoning, and fouling.[2] For instance, a [Ce(l-Pro)2]2(Oxa) heterogeneous catalyst has been shown to be recyclable for the synthesis of pyrazole derivatives.[6][7][8] Similarly, a nickel-based heterogeneous catalyst has been reused for up to seven cycles in a one-pot pyrazole synthesis.[9]
Q4: Can the pyrazole product itself or reaction intermediates contribute to catalyst deactivation?
A4: Yes, in some cases, the pyrazole product or reaction intermediates can act as inhibitors by strongly coordinating to the catalyst's active sites, thereby reducing its activity.[1] For palladium catalysts, the formation of stable complexes with amines or other nitrogen-containing compounds present in the reaction can lead to catalyst erosion.[5]
Troubleshooting Guides
This section provides specific troubleshooting advice for common catalyst deactivation issues in a question-and-answer format.
Issue 1: Gradual Loss of Activity with a Palladium Catalyst
Q: My Pd-catalyzed pyrazole synthesis is showing a gradual decrease in yield over several cycles. What should I investigate first?
A: A gradual loss of activity with palladium catalysts often points towards sintering, leaching, or slow poisoning.[5]
Troubleshooting Steps:
-
Check for Sintering: Analyze the used catalyst using techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to observe any increase in palladium nanoparticle size.[2]
-
Investigate Leaching: Analyze the reaction filtrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to detect any dissolved palladium.[2]
-
Identify Potential Poisons: Review your starting materials for trace impurities, especially sulfur- or phosphorus-containing compounds.[10]
Issue 2: Sudden Drop in Activity with a Copper Catalyst
Q: I observed a sudden and significant drop in the activity of my copper catalyst. What is the most probable cause?
A: A sudden drop in activity is often indicative of strong catalyst poisoning.[2]
Troubleshooting Steps:
-
Purify Starting Materials: Ensure high purity of all reactants, as even trace amounts of poisons can have a significant impact.[11]
-
Analyze for Common Poisons: Check for common copper catalyst poisons such as sulfur compounds.
-
Consider Reactant/Product Inhibition: Evaluate if any of the reactants or products could be strongly binding to the copper active sites.
Issue 3: Deactivation of a Nickel Catalyst
Q: My nickel-catalyzed pyrazole synthesis has stopped working. What are the common deactivation mechanisms for nickel catalysts?
A: Nickel catalysts are particularly susceptible to poisoning by sulfur and nitrogen-containing compounds.[4]
Troubleshooting Steps:
-
Eliminate Sulfur and Nitrogen Sources: Scrutinize all reagents and solvents for potential sources of sulfur and nitrogen. Ammonia and certain amines can be potent poisons for nickel catalysts.[4]
-
Prevent Coking: If using hydrocarbon solvents or reactants at high temperatures, consider the possibility of coking. Optimizing reaction conditions can help minimize this.[1]
Data Presentation
Table 1: Common Catalyst Deactivation Mechanisms and Mitigation Strategies
| Deactivation Mechanism | Common Causes | Key Indicators | Mitigation Strategies |
| Poisoning | Impurities in feedstock (e.g., sulfur, phosphorus, halogens).[1][3] | Sudden, significant drop in activity.[2] | Purify reactants and solvents.[3] Use guard beds to remove poisons before they reach the catalyst. |
| Sintering | High reaction temperatures.[3] | Gradual loss of activity.[2] | Operate at the lowest effective temperature.[3] Use thermally stable catalyst supports. |
| Fouling/Coking | Decomposition of organic molecules on the catalyst surface.[3] | Gradual loss of activity, change in catalyst color. | Optimize reaction conditions (temperature, pressure) to minimize coke formation.[3] |
| Leaching | Dissolution of active metal into the reaction medium.[2] | Gradual loss of activity, presence of metal in the product. | Choose a solvent that minimizes catalyst solubility.[2] Improve the anchoring of the active species to the support.[2] |
Experimental Protocols
Protocol 1: Testing Catalyst Activity After a Suspected Deactivation Event
This protocol outlines a general procedure to quantify the loss of catalyst activity.
1. Objective: To determine the relative activity of a used catalyst compared to a fresh catalyst.
2. Materials:
-
Fresh catalyst
-
Used catalyst (recovered from the reaction)
-
Reactants for the pyrazole synthesis
-
Solvent
-
Internal standard for GC or HPLC analysis
-
Standard laboratory glassware and reaction setup (e.g., round-bottom flask, condenser, magnetic stirrer, heating mantle)
-
Analytical instrument (GC or HPLC)
3. Procedure:
-
Set up two identical parallel reactions.
-
In Reaction A, add a known amount of the fresh catalyst.
-
In Reaction B, add the same amount of the used catalyst.
-
Add the reactants and solvent to both flasks in the same proportions.
-
Add a known amount of an internal standard to each reaction mixture.
-
Run both reactions under the standard optimized conditions (temperature, time, stirring speed).
-
Take aliquots from each reaction at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction in the aliquots immediately (e.g., by cooling in an ice bath and diluting with a suitable solvent).
-
Analyze the aliquots by GC or HPLC to determine the concentration of the product.
-
Plot the product concentration versus time for both the fresh and used catalysts.
4. Data Analysis:
-
Calculate the initial reaction rate for both catalysts from the slope of the concentration vs. time plot.
-
The relative activity of the used catalyst can be expressed as a percentage of the fresh catalyst's activity:
-
Relative Activity (%) = (Initial rate of used catalyst / Initial rate of fresh catalyst) x 100
-
Protocol 2: Regeneration of a Fouled Catalyst by Calcination
This protocol is a general guideline for regenerating a catalyst deactivated by coking or fouling. Caution: This procedure involves high temperatures and should be performed in a well-ventilated fume hood.
1. Objective: To remove carbonaceous deposits from a catalyst surface.
2. Materials:
-
Deactivated (fouled) catalyst
-
Tube furnace
-
Quartz or ceramic tube
-
Source of inert gas (e.g., nitrogen or argon)
-
Source of air or a dilute oxygen/inert gas mixture
3. Procedure:
-
Place a known amount of the deactivated catalyst in the center of the tube furnace.
-
Purge the tube with an inert gas for 15-30 minutes to remove any residual air.
-
Slowly heat the furnace to a predetermined temperature (typically 300-500 °C, this will be catalyst specific and should be determined from literature or preliminary experiments) under the inert gas flow.
-
Once the target temperature is reached, switch the gas flow to air or a dilute oxygen mixture. The introduction of oxygen should be done gradually to control the rate of combustion of the deposits.
-
Hold the catalyst at this temperature for a specified period (e.g., 2-4 hours) to ensure complete removal of the coke.
-
Switch the gas flow back to the inert gas and allow the furnace to cool down to room temperature.
-
The regenerated catalyst can then be tested for activity using Protocol 1.
Visualizations
Caption: A logical workflow for troubleshooting catalyst deactivation.
Caption: Major pathways of catalyst deactivation.
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Ce(l-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: synthesis of pyrazoles under mild reaction conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
Preventing byproduct formation in the derivatization of aminopyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the derivatization of aminopyrazoles. The content is structured to directly address specific issues encountered during N-acylation, N-alkylation, and Suzuki coupling reactions.
General Troubleshooting and FAQs
Q1: What are the most common challenges in the derivatization of aminopyrazoles?
A1: The primary challenges in aminopyrazole derivatization revolve around controlling selectivity due to the presence of multiple reactive sites: the two endocyclic nitrogen atoms (N1 and N2) of the pyrazole ring and the exocyclic amino group. This often leads to the formation of regioisomers and other byproducts. Specific challenges include controlling regioselectivity in N-alkylation and N-acylation, and preventing side reactions like dehalogenation and homocoupling in Suzuki-Miyaura cross-coupling reactions.
Q2: How can I purify my desired product from the common byproducts?
A2: Purification of the desired derivatized aminopyrazole from byproducts typically involves standard chromatographic techniques. Flash column chromatography on silica gel is the most common method. The choice of eluent system will depend on the polarity of the product and byproducts. In cases where isomers are difficult to separate, techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be necessary. Recrystallization can also be an effective purification method if a suitable solvent system is found.
I. Troubleshooting Guide: N-Acylation of Aminopyrazoles
N-acylation of aminopyrazoles can be complicated by competing reactions at the two ring nitrogens and the exocyclic amino group, as well as the potential for diacylation.
FAQs for N-Acylation
Q3: What are the common byproducts in the N-acylation of aminopyrazoles?
A3: Common byproducts include:
-
Regioisomers: Acylation at the undesired pyrazole ring nitrogen (N1 vs. N2).
-
N-Acyl anilide: Acylation of the exocyclic amino group.
-
Diacylated products: Acylation at both a ring nitrogen and the exocyclic amino group, or at both ring nitrogens.
-
Acetylated aminopyrazoles: If acetic acid is used as a solvent at high temperatures, it can lead to the formation of an N-acetylated amide byproduct.[1]
Q4: How can I selectively acylate the pyrazole ring over the exocyclic amino group?
A4: Selective acylation of the pyrazole ring can often be achieved by exploiting the different nucleophilicities of the nitrogen atoms. The exocyclic amino group is generally more nucleophilic and will react preferentially under neutral or slightly basic conditions. To favor acylation on the ring, one can protect the exocyclic amino group prior to the acylation reaction. Alternatively, specific acylating agents and conditions can favor ring acylation. For instance, using a less reactive acylating agent and carefully controlling the stoichiometry can sometimes improve selectivity.
Q5: How do I prevent diacylation?
A5: Diacylation can be minimized by:
-
Controlling Stoichiometry: Use of a stoichiometric amount (1.0 to 1.2 equivalents) of the acylating agent is crucial. Using a large excess of the acylating agent will favor diacylation.
-
Reaction Temperature: Running the reaction at lower temperatures can help to control the reactivity and reduce the likelihood of a second acylation event.
-
Slow Addition: Adding the acylating agent slowly to the reaction mixture can help to maintain a low instantaneous concentration, thus disfavoring diacylation.
Experimental Protocol: Regioselective Mono-N-acylation of 3-Aminopyrazole
This protocol aims for the selective acylation of the pyrazole ring nitrogen.
Materials:
-
3-Aminopyrazole
-
Acyl chloride (e.g., benzoyl chloride) (1.1 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-aminopyrazole (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-acylated product.
Data Presentation: N-Acylation Selectivity
| Acylating Agent | Base | Solvent | Temperature (°C) | Major Product | Minor Product(s) | Reference |
| Benzoyl Chloride | Pyridine | Pyridine | 0 to RT | N1-benzoyl-3-aminopyrazole | N2-benzoyl, Di-benzoyl | General Protocol |
| Acetic Anhydride | None | Acetic Acid | Reflux | 3-Acetamidopyrazole | N-acetylated ring isomers | [1] |
II. Troubleshooting Guide: N-Alkylation of Aminopyrazoles
The primary challenge in the N-alkylation of aminopyrazoles is controlling the regioselectivity, which leads to the formation of a mixture of N1 and N2-alkylated isomers.
FAQs for N-Alkylation
Q6: What factors influence the N1/N2 regioselectivity in aminopyrazole alkylation?
A6: The regioselectivity is influenced by a combination of steric and electronic factors, as well as reaction conditions:
-
Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Base: The choice of base can significantly impact the regioselectivity. Stronger bases like NaH tend to favor the thermodynamically more stable N1-isomer, while weaker bases like K₂CO₃ may lead to mixtures or favor the kinetically controlled product.
-
Solvent: The polarity of the solvent can influence the reaction rate and selectivity.
-
Temperature: Higher temperatures can favor the formation of the thermodynamically more stable isomer.
Q7: How can I achieve selective N1-alkylation?
A7: Selective N1-alkylation is often favored under conditions that allow for thermodynamic control. This can be achieved by:
-
Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF.
-
Employing a bulkier alkylating agent, which will preferentially react at the less hindered N1 position.
-
Running the reaction at a higher temperature to allow for equilibration to the more stable N1-isomer.
Q8: How can I achieve selective N2-alkylation?
A8: Selective N2-alkylation is typically favored under kinetic control. This can be promoted by:
-
Using a milder base such as potassium carbonate (K₂CO₃).
-
Running the reaction at a lower temperature.
-
In some cases, specific directing groups on the pyrazole ring can favor N2-alkylation.
Experimental Protocol: Regioselective N1-Alkylation of 3-Aminopyrazole
This protocol is optimized for the selective formation of the N1-alkylated product.
Materials:
-
3-Aminopyrazole
-
Alkyl halide (e.g., methyl iodide) (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Add a solution of 3-aminopyrazole (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature for 2-16 hours, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: N-Alkylation Regioselectivity
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Reference |
| 3-Methyl-1H-pyrazole | Methyl Iodide | K₂CO₃ | DMF | 120 | 58:42 | [2] |
| 3-Methyl-1H-pyrazole | Isobutyl Bromide | K₂CO₃ | DMF | 120 | 58:42 | [2] |
| 1H-Indazole | Isobutyl Bromide | K₂CO₃ | DMF | 120 | 58:42 | [2] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl Iodide | K₂CO₃ | DMF | RT | Mixture | [3] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Trimethyloxonium tetrafluoroborate | None | CH₂Cl₂ | RT | N2 selective | [3] |
Visualization: Factors Influencing N-Alkylation Regioselectivity
Caption: Factors influencing the regioselectivity of aminopyrazole N-alkylation.
III. Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling of Halo-Aminopyrazoles
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but with halo-aminopyrazoles, side reactions such as dehalogenation and homocoupling can significantly reduce the yield of the desired product.
FAQs for Suzuki-Miyaura Cross-Coupling
Q9: What causes dehalogenation of my halo-aminopyrazole starting material?
A9: Dehalogenation is the replacement of the halogen atom with a hydrogen atom. This can occur through several mechanisms, often involving the palladium catalyst and a source of hydride. The base used in the reaction can sometimes promote dehalogenation. Bromo and chloro derivatives of aminopyrazoles are generally less prone to dehalogenation than their iodo counterparts.[4][5][6][7]
Q10: How can I prevent homocoupling of my boronic acid reagent?
A10: Homocoupling is the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture. To prevent homocoupling:
-
Maintain an Inert Atmosphere: Rigorously degas all solvents and the reaction mixture and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use a Pd(0) Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily generates Pd(0) can be beneficial over Pd(II) salts like Pd(OAc)₂.
-
Add a Mild Reducing Agent: In some cases, the addition of a mild reducing agent like potassium formate can help to suppress homocoupling.
Q11: My reaction is not going to completion. What can I do?
A11: If your Suzuki coupling is sluggish or incomplete, consider the following:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For challenging substrates like halo-aminopyrazoles, more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), are often necessary.
-
Base: The base is crucial for the transmetalation step. Ensure you are using an appropriate base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and that it is sufficiently anhydrous if required.
-
Temperature: Increasing the reaction temperature can often improve the reaction rate. Many Suzuki couplings are run at elevated temperatures (80-110 °C).
-
Solvent: The solvent system can have a significant impact. A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used.
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromo-aminopyrazole
This protocol is a general guideline for the Suzuki coupling of a bromo-aminopyrazole with an arylboronic acid, with measures to minimize side reactions.
Materials:
-
4-Bromo-aminopyrazole derivative (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add the 4-bromo-aminopyrazole (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Efficiency
| Halo-aminopyrazole | Catalyst System | Base | Solvent | Yield (%) | Byproducts | Reference |
| 4-Bromo-N-acetyl-3-aminopyrazole | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene/H₂O | High | Low Dehalogenation | [6] |
| 4-Iodo-N-acetyl-3-aminopyrazole | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene/H₂O | Lower | Higher Dehalogenation | [6] |
| 4-Bromo-3-aminopyrazole | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | Good | Low Dehalogenation | [4][7] |
Visualization: Suzuki-Miyaura Catalytic Cycle and Side Reactions
Caption: The Suzuki-Miyaura catalytic cycle and common side reactions.
References
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. soc.chim.it [soc.chim.it]
- 6. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Temperature Control in Pyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the divergent synthesis of pyrazoles. A primary focus is the critical role of temperature in controlling reaction outcomes and achieving desired regioselectivity.
Troubleshooting Guides
This section addresses common issues encountered during the divergent synthesis of pyrazoles, with a focus on temperature-related solutions.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity | Q1: My reaction is producing a mixture of regioisomers instead of the desired product. How can temperature control help? | The reaction may be under thermodynamic rather than kinetic control, or the energy barrier for the formation of both isomers is similar at the current temperature. | Reaction temperature can significantly influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of regioisomers formed[1]. Experiment with a range of temperatures. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer. For example, in the synthesis of 1,3,5-trisubstituted pyrazoles, a temperature of 45 °C was found to provide the best yield, with lower or higher temperatures being less effective[2]. |
| Low or No Yield | Q2: I am observing very low yield or no product formation. Could the reaction temperature be the issue? | The temperature may be too low to overcome the activation energy of the reaction. Conversely, excessively high temperatures can lead to product degradation or the formation of side products[3]. | Systematically screen a range of temperatures. For instance, in a study on trifluoromethylated pyrazole synthesis, the yield improved when the temperature was raised to 60 °C; however, increasing the temperature further led to a decrease in yield[4]. It is crucial to monitor the reaction closely, for instance by Thin Layer Chromatography (TLC), to determine the optimal temperature[5]. |
| Formation of Side Products | Q3: My reaction is generating unexpected side products. How can I minimize these through temperature control? | The reaction temperature might be promoting competing reaction pathways. | Modifying the reaction temperature can help minimize the formation of side products[3]. A lower temperature may disfavor the side reactions, leading to a cleaner reaction profile. It's advisable to start with milder conditions and incrementally increase the temperature if the reaction does not proceed[3]. |
| Inconsistent Results | Q4: I am getting inconsistent results between batches. Could temperature fluctuations be the cause? | Lack of precise temperature control can lead to variability in product distribution and yield. | Ensure accurate and stable temperature control throughout the reaction. Use a reliable heating mantle, oil bath, or thermostat to maintain a consistent temperature. For exothermic reactions, ensure adequate cooling to prevent temperature spikes[5]. |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind temperature-controlled divergent synthesis of pyrazoles?
Temperature-controlled divergent synthesis is a strategy that allows for the selective formation of different pyrazole derivatives from common starting materials by simply tuning the reaction temperature[6][7]. This approach leverages the different energy barriers of competing reaction pathways, enabling chemists to direct the synthesis towards a specific desired product.
Q2: How does temperature influence the regioselectivity of pyrazole synthesis?
In pyrazole synthesis, particularly with unsymmetrical starting materials, the formation of regioisomers is a common challenge[1]. Temperature can dictate whether the reaction is under kinetic or thermodynamic control.
-
Kinetic Control: At lower temperatures, the product that is formed faster (i.e., has the lower activation energy) will be the major product.
-
Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation barriers of both pathways, and the more stable product will be the major isomer.
Q3: Are there general temperature ranges I should start with for pyrazole synthesis?
The optimal temperature is highly dependent on the specific substrates, solvent, and catalyst used. However, many pyrazole syntheses are conducted at temperatures ranging from room temperature to reflux conditions[2][4]. For instance, some regioselective syntheses are efficient at room temperature[4], while others may require heating to around 100°C[5]. A recent temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles utilized different temperature regimes to selectively produce each class of compounds[6][7].
Q4: Besides temperature, what other factors influence the regioselectivity of pyrazole synthesis?
Several other factors can influence regioselectivity, including:
-
Electronic Effects: Electron-withdrawing or -donating groups on the starting materials can direct the reaction to a specific outcome[1].
-
Steric Hindrance: Bulky substituents can favor the formation of one regioisomer over another.
-
Solvent: The polarity of the solvent can influence the reaction pathway.
-
Catalyst: The choice of catalyst can play a crucial role in directing the regioselectivity[4].
Experimental Protocols
Protocol 1: Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles
This protocol is based on a method for the temperature-controlled synthesis of pyrazoles and 1-tosyl-1H-pyrazoles via electrophilic cyclization in ethanol[6][7].
Materials:
-
α,β-alkynic tosylhydrazone
-
Ethanol (EtOH)
Procedure for 1-Tosyl-1H-pyrazoles (Condition A):
-
To a reaction vessel, add the α,β-alkynic tosylhydrazone (0.2 mmol).
-
Add ethanol (2.0 mL).
-
Stir the mixture at 95 °C in the air for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography.
Procedure for Pyrazoles (Condition B):
-
To a reaction vessel, add the α,β-alkynic tosylhydrazone (0.2 mmol).
-
Add ethanol (2.0 mL).
-
Stir the mixture at a lower temperature (e.g., room temperature or slightly elevated, optimization may be required) for the appropriate time (optimization may be required).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography.
Note: The original study also utilized ionic liquids as a solvent, which may offer an alternative reaction medium.
Protocol 2: General Knorr Pyrazole Synthesis
This is a classical method for pyrazole synthesis that may require temperature optimization to control regioselectivity[5].
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 equivalent)
-
Substituted hydrazine (1.0 equivalent)
-
Ethanol or acetic acid (as solvent)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.
-
Slowly add the substituted hydrazine. Note that this addition can be exothermic[5].
-
Heat the reaction mixture to a specific temperature (e.g., reflux) for a set period (e.g., 1 hour)[5]. The optimal temperature should be determined experimentally to maximize the yield of the desired regioisomer.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture.
-
Isolate the product by crystallization or extraction, followed by purification (e.g., recrystallization or column chromatography).
Visualizations
Caption: Workflow for temperature optimization in regioselective pyrazole synthesis.
Caption: Temperature-controlled divergent synthesis of pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Comparative analysis of pyrazole synthesis methods (Knorr, 1,3-dipolar cycloaddition)
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry. The selection of a synthetic route to this privileged heterocycle can significantly impact the efficiency, regioselectivity, and overall success of a research program. This guide provides an objective, data-driven comparison of two prominent methods for pyrazole synthesis: the classical Knorr pyrazole synthesis and the modern 1,3-dipolar cycloaddition.
At a Glance: A Tale of Two Strategies
The Knorr pyrazole synthesis, a venerable reaction dating back to the 19th century, relies on the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In contrast, the 1,3-dipolar cycloaddition is a more contemporary approach that involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, typically an alkyne or an alkene. While both methods yield the desired pyrazole core, they differ significantly in their mechanistic pathways, substrate scope, and control over regiochemistry.
Quantitative Comparison of Performance
To facilitate a clear and objective comparison, the following table summarizes the key quantitative data and qualitative aspects of both the Knorr pyrazole synthesis and the 1,3-dipolar cycloaddition method.[1]
| Feature | Knorr Pyrazole Synthesis | 1,3-Dipolar Cycloaddition |
| Starting Materials | 1,3-Dicarbonyl compounds, Hydrazines | 1,3-Dipole (e.g., nitrile imine), Dipolarophile (e.g., alkyne) |
| Reaction Conditions | Typically requires acid or base catalysis and heating (reflux)[1] | Often proceeds at room temperature; can be base-mediated[1][2] |
| Yields | Good to excellent (often >75%)[1] | Good to excellent (up to 95%)[1][3] |
| Regioselectivity | Potential for regioisomeric mixtures with unsymmetrical 1,3-dicarbonyls[1] | High to excellent regioselectivity[1][2] |
| Advantages | Readily available and simple starting materials, straightforward procedure.[1] | High regioselectivity, mild reaction conditions, broad substrate scope.[1][2] |
| Disadvantages | Lack of regiocontrol with unsymmetrical substrates, sometimes harsh reaction conditions.[1] | May require the in situ generation of the 1,3-dipole.[1] |
Delving into the Mechanisms
The divergent outcomes in regioselectivity between the two methods can be understood by examining their distinct reaction mechanisms.
Knorr Pyrazole Synthesis Pathway
The Knorr synthesis proceeds through a condensation-cyclization-dehydration sequence. The initial step involves the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring. With an unsymmetrical dicarbonyl compound, the initial nucleophilic attack by the hydrazine can occur at either carbonyl group, potentially leading to a mixture of regioisomers.
1,3-Dipolar Cycloaddition Pathway
The 1,3-dipolar cycloaddition is a concerted pericyclic reaction where the 1,3-dipole and the dipolarophile react in a single step to form the five-membered pyrazole ring. The regioselectivity is governed by the electronic properties of the substituents on both the dipole and the dipolarophile, leading to a high degree of control over the final product's substitution pattern.
Experimental Protocols
Knorr Pyrazole Synthesis: Synthesis of 3-methyl-1-phenyl-5-pyrazolone
This protocol describes the synthesis of Edaravone, a neuroprotective drug, via the Knorr pyrazole synthesis.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (95%)
Procedure:
-
In a round-bottomed flask, slowly add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent) in a fume hood, as the reaction is slightly exothermic.
-
Assemble a reflux condenser and heat the mixture for 1 hour at 135–145 °C.
-
Cool the resulting heavy syrup in an ice-water bath.
-
Add a small portion of diethyl ether and stir vigorously to induce crystallization of the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with diethyl ether.
-
Recrystallize the crude product from a minimum amount of hot 95% ethanol.
-
Allow the solution to cool to room temperature and then in an ice bath to complete crystallization.
-
Filter the pure product, dry it in a desiccator, and determine the yield and melting point.
1,3-Dipolar Cycloaddition: Synthesis of a 1,3,4,5-tetrasubstituted pyrazole
This protocol outlines a general procedure for the synthesis of tetrasubstituted pyrazoles via the Huisgen 1,3-dipolar cycloaddition of a nitrile imine with an alkyne surrogate.[2]
Materials:
-
Hydrazonoyl chloride (1.0 equivalent)
-
α-Bromocinnamaldehyde (alkyne surrogate, 1.0 equivalent)
-
Triethylamine (1.1 equivalents)
-
Dry chloroform or dichloromethane
Procedure:
-
Dissolve the hydrazonoyl chloride and α-bromocinnamaldehyde in dry chloroform or dichloromethane in a reaction flask.
-
Add triethylamine to the solution at room temperature. The triethylamine acts as a base to generate the nitrile imine in situ.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, the solvent is typically removed under reduced pressure.
-
The crude product is then purified by column chromatography to yield the desired 1,3,4,5-tetrasubstituted pyrazole.
Comparative Experimental Workflow
The following diagram illustrates a generalized comparative workflow for the two synthesis methods, highlighting the key stages from starting materials to the final purified pyrazole product.
Conclusion
The choice between the Knorr pyrazole synthesis and the 1,3-dipolar cycloaddition is contingent upon the specific synthetic goals. The Knorr synthesis remains a robust and straightforward method when readily available 1,3-dicarbonyls can be employed and when regioselectivity is not a primary concern. However, for the synthesis of complex, highly substituted pyrazoles where precise control over the substitution pattern is paramount, the 1,3-dipolar cycloaddition offers a clear advantage with its high regioselectivity and mild reaction conditions.[1] Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will empower researchers to make informed decisions in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of Aminopyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The aminopyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatility and presence in numerous biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of aminopyrazole derivatives, focusing on their activity as kinase inhibitors and antibacterial agents. The information is presented to facilitate the understanding of how structural modifications influence biological activity, thereby aiding in the design of novel therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of aminopyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole core and its appended functionalities. The following sections summarize quantitative data from various studies, showcasing the impact of these modifications on inhibitory activity against key biological targets.
Aminopyrazole Derivatives as JNK3 Kinase Inhibitors
The c-Jun N-terminal kinase 3 (JNK3) is a key enzyme in neuronal apoptosis and neuroinflammation, making it an attractive target for the treatment of neurodegenerative diseases.[1] The following table summarizes the SAR of a series of aminopyrazole-based JNK3 inhibitors, highlighting the impact of substitutions on their inhibitory potency and selectivity against the closely related JNK1 isoform.[1][2][3]
| Compound ID | R1 (Pyrazole N1) | R2 (Amide) | JNK3 IC50 (nM) | JNK1 IC50 (nM) | Selectivity (JNK1/JNK3) |
| 8c | H | 4-Methylphenyl | 2 | 15 | 7.5 |
| 22b | H | 2-Methylphenyl | 7.4 | 237 | 32 |
| 26k | H | 4-Hydroxyphenyl | 1 | 100 | 100 |
| 26n | H | 4-(Methylsulfonyl)phenyl | 0.8 | >1000 | >1250 |
| SR-4326 | H | Pyridine | Not Specified | Not Specified | 18.5-fold |
Data sourced from studies on aminopyrazole-based JNK3 inhibitors.[1][2][3]
Key SAR Insights for JNK3 Inhibitors:
-
Amide Moiety (R2): The substituent on the amide moiety plays a crucial role in both potency and selectivity. Moving the methyl group on the phenyl ring from the 4-position (8c) to the 2-position (22b) decreased JNK3 potency but significantly increased selectivity over JNK1.[2][3]
-
The introduction of a 4-hydroxyphenyl group (26k) and a 4-(methylsulfonyl)phenyl group (26n) led to highly potent and selective JNK3 inhibitors.[2]
Aminopyrazole Derivatives as FGFR Kinase Inhibitors
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers.[4][5] The development of FGFR inhibitors is a key strategy in oncology drug discovery. Below is a comparison of aminopyrazole derivatives designed as covalent inhibitors of FGFR, targeting both wild-type and gatekeeper mutant forms of the enzyme.[4][6]
| Compound ID | R Group (Acrylamide) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR2 V564F IC50 (nM) |
| 10h | N,N-dimethylaminomethyl | 46 | 41 | 99 | 62 |
| Compound 1 | Not Specified | Sub-micromolar | Sub-micromolar | Sub-micromolar | Sub-micromolar |
| Compound 19 | Not Specified | Modest Potency | Modest Potency | Modest Potency | Modest Potency |
Data sourced from studies on aminopyrazole-based FGFR inhibitors.[4][6]
Key SAR Insights for FGFR Inhibitors:
-
Covalent Inhibition: The aminopyrazole scaffold has been successfully utilized to develop covalent inhibitors that target a cysteine residue on the P-loop of the kinase.[4][5]
-
Gatekeeper Mutations: These derivatives show excellent activity against both wild-type and gatekeeper mutant versions of FGFRs, which is a significant advantage in overcoming drug resistance.[4][6]
-
Pan-FGFR Inhibition: The representative compound 10h demonstrated nanomolar activities against FGFR1, FGFR2, and FGFR3, as well as the FGFR2 V564F gatekeeper mutant, indicating its potential as a pan-FGFR inhibitor.[6]
Aminopyrazole Derivatives as Antibacterial Agents
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Aminopyrazole derivatives have emerged as a promising class of compounds with activity against various bacterial strains. The table below presents the Minimum Inhibitory Concentration (MIC) values for selected aminopyrazole derivatives against Gram-positive and Gram-negative bacteria.
| Compound ID | R Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Compound 2a | 3-AP substituent on a pyrido-indole scaffold | 0.125 | 8 |
| Compound 3 | Pyrazole derivative | 0.25 (vs. S. epidermidis) | 0.25 |
| Compound 12 | Aminoguanidine-derived 1,3-diphenyl pyrazole | 1-8 | 1 |
| Compound 18 | Imidazo-pyridine substituted pyrazole | <1 | <1 |
| Compound 27 | Not Specified | 2 | Not Specified |
Data sourced from studies on the antibacterial activity of pyrazole derivatives.[7][8][9]
Key SAR Insights for Antibacterial Agents:
-
Broad Spectrum Activity: Certain imidazo-pyridine substituted pyrazoles (Compound 18) have demonstrated potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[8]
-
Activity Against Resistant Strains: Several aminopyrazole derivatives have shown efficacy against multidrug-resistant strains, such as methicillin-resistant S. aureus (MRSA).[8]
-
Structural Diversity: The antibacterial activity is not limited to a single substitution pattern, with various modifications on the pyrazole core leading to potent compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for the key assays cited in this guide.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a general procedure for measuring the inhibitory effect of a compound on kinase activity using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant kinase (e.g., JNK3, FGFR1)
-
Kinase substrate (e.g., ATF2 for JNK3)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[10]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well assay plates
-
Test compounds (aminopyrazole derivatives) dissolved in DMSO
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Assay Plate Preparation: To the wells of a 384-well plate, add the test compounds, the kinase enzyme, and the kinase substrate.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase to phosphorylate the substrate.[10][11]
-
Reaction Termination and ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP. Incubate at room temperature for 40 minutes.[11]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and generates a luminescent signal. Incubate at room temperature for 30 minutes.[11]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol outlines the determination of the MIC of an antimicrobial agent against a specific bacterium.
Materials:
-
Test compounds (aminopyrazole derivatives)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB directly in the wells of a 96-well microtiter plate.
-
Inoculation: Inoculate each well containing the diluted compound with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship studies of aminopyrazole derivatives.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
References
- 1. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
A Comparative Guide to the Structural Validation of 5-Amino-1H-pyrazole-3-carboxylic Acid: X-ray Crystallography and Spectroscopic Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of 5-Amino-1H-pyrazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. While single-crystal X-ray crystallography stands as the definitive method for determining three-dimensional molecular structure, its application can be limited by the availability of suitable single crystals. This document explores X-ray crystallography in the context of closely related pyrazole analogs and presents a comparative analysis with widely accessible spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The validation of a molecule's structure is a cornerstone of chemical research and drug development. Each analytical technique offers unique insights into the molecular architecture.
X-ray Crystallography provides an unambiguous determination of the complete 3D structure of a molecule in its crystalline state, including bond lengths, bond angles, and stereochemistry. However, the primary prerequisite is the growth of a high-quality single crystal, which can be a significant bottleneck.
NMR Spectroscopy , particularly ¹H and ¹³C NMR, elucidates the chemical environment of individual atoms and their connectivity, allowing for the deduction of the molecular skeleton. It is a powerful tool for structural confirmation in solution.
FT-IR Spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds. It is a rapid and straightforward method for confirming the presence of key structural motifs.
Mass Spectrometry determines the molecular weight of a compound with high accuracy and can provide information about its elemental composition. Fragmentation patterns can further aid in structural elucidation.
The following sections provide detailed experimental protocols for each of these techniques and comparative crystallographic data from structurally similar pyrazole derivatives.
Data Presentation: Crystallographic Data of Analogous Pyrazole Carboxylic Acids
As a direct crystal structure for this compound is not publicly available, this table summarizes the crystallographic data for several closely related analogs. This information is valuable for understanding the expected structural parameters and packing motifs of this class of compounds.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 5-Amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid | C₁₁H₁₁N₃O₃ | Monoclinic | P2₁/n | 10.321(2) | 7.934(2) | 13.567(3) | 98.78(3) | [1][2][3] |
| 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid | C₇H₉N₃O₂ | Monoclinic | P2₁/c | 8.966(2) | 8.531(2) | 10.266(2) | 95.57(3) | [4][5] |
| 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | C₁₀H₉N₃O₂ | Monoclinic | P2₁/n | 3.7937(5) | 21.613(3) | 11.091(2) | 94.88(3) | [6][7] |
| 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid | C₁₁H₈F₃N₃O₂ | Monoclinic | P2₁/c | 9.757(3) | 10.740(3) | 21.277(6) | 93.716(3) | [8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and comparison.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the target compound are typically grown by slow evaporation of a saturated solution. A suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture) is chosen in which the compound has moderate solubility. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow solvent evaporation over several days to weeks.
-
Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is maintained at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR: A standard proton experiment is performed. Key parameters include the spectral width, acquisition time, and number of scans. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. The chemical shifts, coupling constants, and integration values are analyzed to elucidate the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.
-
Data Acquisition: The sample is placed in the IR beam path of an FT-IR spectrometer. A background spectrum (of air or the KBr pellet) is recorded first. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared light, and a Fourier transform is used to convert this to an absorbance or transmittance spectrum.
-
Data Analysis: The spectrum is analyzed by identifying the characteristic absorption bands corresponding to different functional groups (e.g., N-H, C=O, C=N, C-N).
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in either positive or negative ion mode. High-resolution mass spectrometry (e.g., using a time-of-flight or Orbitrap analyzer) is used to determine the accurate mass of the molecular ion.
-
Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound. The accurate mass measurement allows for the determination of the elemental formula. If tandem mass spectrometry (MS/MS) is performed, the fragmentation pattern can be analyzed to provide further structural information.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the structural validation and application of this compound.
Caption: Workflow for the structural validation of a small molecule.
References
- 1. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-meth-oxy-phen-yl)pyrazole-4-carb-ox-ylic acid and 5-amino-3-(4-meth-oxy-phen-yl)isoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for Pyrazole Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of pyrazole derivatives is a cornerstone of medicinal chemistry. The choice of catalyst can significantly impact yield, selectivity, and overall efficiency. This guide provides an objective, data-driven comparison of various catalytic systems for pyrazole synthesis, supported by experimental data and detailed protocols.
The pyrazole scaffold is a privileged structure in a vast array of pharmaceuticals and agrochemicals.[1][2][3][4] The development of efficient and selective methods for its synthesis is, therefore, a critical area of research. A multitude of catalytic systems have been developed, ranging from transition metals to heterogeneous catalysts and even metal-free approaches. This guide will compare these systems based on their performance, providing a clear overview to inform your synthetic strategy.
Comparative Data of Catalytic Systems
The following table summarizes the performance of various catalysts in the synthesis of pyrazole derivatives, highlighting key metrics such as yield and reaction conditions.
| Catalyst | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Transition Metal Catalysts | ||||
| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | Not specified | 95 | [1][5] |
| Pd-Nanoparticles (in situ) | Hydrazonoyl chlorides, Terminal alkynes | PEG-400/H2O | Not specified | [1] |
| AgOTf | Trifluoromethylated ynones, Aryl(alkyl) hydrazines | 1 mol% catalyst, Room temp., 1h | up to 99 | [1] |
| Silver-catalyzed | N'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate | 60 °C | Moderate to excellent | [1] |
| FeCl3/PVP | Arylhydrazines, Malononitrile derivatives | Water/PEG-400, 2-4h | up to 97 | [6] |
| Nickel-based heterogeneous | Hydrazine, Acetophenone derivatives, Aldehydes | Ethanol, Room temp., 3h | Good to excellent | [7] |
| Zinc triflate | Ethyl α-diazoacetate, Phenylpropargyl | Triethylamine | 89 | [3][5] |
| CuCl | Phenylhydrazone, Maleimide | DMF, 80 °C, 2h | 12 (with Cu(OAc)2) | [4] |
| Heterogeneous Catalysts | ||||
| Amberlyst-70 | Hydrazines, 1,3-Diketones | Not specified | Not specified | [1] |
| Keggin-based U-POW | Hydrazines, 1,3-Diketones | Mild conditions | Not specified | [1] |
| SrFe12O19 magnetic nanoparticles | Aldehydes, Arylhydrazines, β-diketones/β-ketoesters | Solvent-free | High yields | [8] |
| Metal-Free & Other Catalysts | ||||
| Molecular Iodine | N,N-dimethyl enaminones, Sulfonyl hydrazines | TBHP, NaHCO3, Room temp. | Not specified | [1] |
| Microwave irradiation (solvent-free) | Tosylhydrazones, α,β-unsaturated carbonyls | Not specified | High yields | [1] |
| Sodium p-toluenesulfonate (NaPTS) | Phenylhydrazine, Aldehyde, Malononitrile | Aqueous media | Not specified | [6] |
| Ammonium chloride | Acetyl acetone, Hydrazine hydrate | Ethanol, Reflux, 4-6h | Not specified | [9] |
| (TBA)2S2O8 | Aldehydes, Arylhydrazines, β-diketones/β-ketoesters | Solvent-free | Not specified | [8] |
| Iodine | Phenylhydrazine hydrochloride, 3-aminocrotononitrile | Metal-, catalyst-, and solvent-free | Not specified | [8] |
| Sodium gluconate | Aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate | One-pot, multicomponent | Not specified | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for different substrates and scales.
Protocol 1: Nickel-Catalyzed One-Pot Synthesis of Pyrazoles[7]
This procedure describes a one-pot synthesis of pyrazole derivatives using a heterogeneous nickel-based catalyst.
Materials:
-
Hydrazine
-
Substituted acetophenone
-
Substituted aldehyde
-
Heterogeneous nickel-based catalyst (10 mol%)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the acetophenone derivative (0.1 mol), hydrazine (0.1 mol), and the solid nickel-based catalyst (10 mol%) in ethanol (10 mL).
-
Stir the mixture for 30 minutes at room temperature.
-
Add the aldehyde derivative dropwise to the reaction mixture.
-
Continue stirring at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and toluene to remove unreacted starting materials.
-
The crude product can be purified by recrystallization from methanol or by column chromatography.
Protocol 2: Knorr Pyrazole Synthesis using Ammonium Chloride[9]
This protocol details the synthesis of 3,5-dimethyl pyrazole using ammonium chloride as a green catalyst.
Materials:
-
Acetyl acetone (20 mmol)
-
Hydrazine hydrate (40 mmol)
-
Ammonium chloride (2 mmol)
-
Ethanol (100 mL)
-
Glacial acetic acid (optional, few drops)
Procedure:
-
Dissolve acetyl acetone in ethanol in a dry round-bottom flask.
-
Add hydrazine hydrate and ammonium chloride to the solution. Optionally, add a few drops of glacial acetic acid.
-
Stir the mixture thoroughly for 30-45 minutes.
-
Heat the mixture under reflux for 4-6 hours.
-
After cooling to room temperature, filter the mixture to remove the ammonium chloride precipitate.
-
Concentrate the filtrate using a rotary evaporator.
-
Add distilled water to the residue to dissolve any remaining salts and induce crystallization.
-
Collect the product by filtration.
Protocol 3: Silver-Catalyzed Synthesis of 3-CF3-Pyrazoles[1]
This method describes an efficient synthesis of 3-CF3-pyrazoles using a silver catalyst.
Materials:
-
Trifluoromethylated ynone
-
Aryl or alkyl hydrazine
-
Silver trifluoromethanesulfonate (AgOTf, 1 mol%)
Procedure:
-
Combine the trifluoromethylated ynone and the aryl or alkyl hydrazine in a suitable solvent.
-
Add AgOTf (1 mol%) to the mixture.
-
Stir the reaction at room temperature for 1 hour.
-
The reaction proceeds with rapid heterocyclization.
-
Isolate the product to obtain highly regioselective 3-CF3-pyrazoles.
Visualizing the Workflow
The selection and optimization of a catalyst for pyrazole synthesis is a systematic process. The following diagram illustrates a general workflow for comparing different catalytic systems.
Caption: A general workflow for the head-to-head comparison of catalysts in pyrazole synthesis.
Signaling Pathways in Catalytic Pyrazole Synthesis
The formation of the pyrazole ring through catalytic processes involves several key steps. The Knorr pyrazole synthesis, a classical and widely used method, provides a good example of the underlying reaction pathway.
Caption: Generalized reaction pathway for catalyst-mediated pyrazole synthesis.
Conclusion
The choice of an optimal catalyst for pyrazole synthesis is highly dependent on the specific substrates, desired reaction conditions, and economic considerations. Transition metal catalysts, particularly those based on silver and palladium, offer high yields and regioselectivity under mild conditions.[1] Heterogeneous catalysts, such as nano-ZnO and magnetic nanoparticles, provide the advantage of easy separation and recyclability, aligning with the principles of green chemistry.[1][7][8] Metal-free approaches, including the use of iodine or microwave irradiation, present environmentally benign alternatives.[1] Multicomponent reactions are increasingly popular for their efficiency in generating molecular diversity in a single step.[8] This guide provides a foundation for researchers to make an informed decision when selecting a catalytic system for their pyrazole synthesis endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. jetir.org [jetir.org]
A Researcher's Guide to Differentiating Pyrazole Regioisomers by Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of pyrazole regioisomers is a critical step in synthesis and characterization. The subtle differences in the placement of substituents on the pyrazole ring can lead to significant variations in biological activity and physicochemical properties. This guide provides a comprehensive comparison of spectroscopic techniques for differentiating these isomers, supported by experimental data and detailed protocols.
The primary spectroscopic tools for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique offers unique insights into the molecular structure, and a combined approach is often the most powerful strategy for definitive assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most definitive method for differentiating pyrazole regioisomers. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, along with 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), provides a wealth of information about the connectivity and spatial relationships of atoms within the molecule.[1][2]
Key Differentiating Features in NMR:
-
¹H NMR Chemical Shifts: The chemical shifts of the pyrazole ring protons (H3, H4, and H5) are highly sensitive to the electronic environment and the substitution pattern. For instance, in 1-substituted pyrazoles, the chemical shift of the H5 proton is often influenced by the nature of the substituent at the N1 position.[3] In many cases, the proton at C5 (adjacent to the substituted nitrogen) appears at a different chemical shift compared to the proton at C3.
-
¹³C NMR Chemical Shifts: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) provide clear evidence of the substitution pattern. The carbon atom attached to a substituent will exhibit a significant change in its chemical shift. Furthermore, the chemical shifts of the C3 and C5 carbons can be used to distinguish between, for example, 1,3- and 1,5-disubstituted pyrazoles.[4][5][6]
-
¹⁵N NMR Chemical Shifts: The chemical shifts of the two nitrogen atoms in the pyrazole ring are distinct and highly sensitive to their chemical environment, including substitution, protonation, and hydrogen bonding.[7][8][9] This makes ¹⁵N NMR a powerful, albeit less commonly used, tool for distinguishing regioisomers. The pyridine-like nitrogen (N2) and the pyrrole-like nitrogen (N1) exhibit different chemical shifts, which are influenced by the position of substituents.[10]
-
Nuclear Overhauser Effect (NOE): NOE difference spectroscopy is a powerful technique for unambiguously assigning the signals of H3 and H5 protons. A through-space correlation can be observed between the protons of the N1-substituent and the H5 proton of the pyrazole ring, confirming their proximity.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of a pyrazole derivative is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent can sometimes influence the chemical shifts due to solvent-solute interactions.[1]
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.[11]
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to elucidate the structure.
Workflow for NMR-based Regioisomer Differentiation
Caption: A flowchart illustrating the process of differentiating pyrazole regioisomers using NMR spectroscopy.
| Spectroscopic Parameter | 1,3-Disubstituted Pyrazole | 1,5-Disubstituted Pyrazole | Reference(s) |
| ¹H NMR (H5 vs H3) | H5 signal influenced by N1-substituent | H3 signal less influenced by N1-substituent | |
| ¹³C NMR (C3 vs C5) | C3 chemical shift significantly affected by C3-substituent | C5 chemical shift significantly affected by C5-substituent | [4][5] |
| NOE | Correlation between N1-substituent and H5 | Correlation between N1-substituent and H5 |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and can differentiate regioisomers based on their distinct fragmentation patterns upon ionization.[12] While regioisomers have the same molecular weight, the position of substituents can influence the stability of fragment ions, leading to differences in the mass spectrum.[12][13]
Key Differentiating Features in MS:
-
Fragmentation Pathways: Common fragmentation pathways for pyrazoles include the loss of N₂ and HCN from the molecular ion. The relative abundance of the resulting fragment ions can be indicative of the substitution pattern.[12]
-
Substituent Effects: The nature and position of substituents can direct the fragmentation process. For example, the fragmentation of a methyl-nitropyrazole will differ depending on the relative positions of the methyl and nitro groups.[13]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the pyrazole mixture in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject the sample into the GC system. An appropriate capillary column (e.g., HP-5MS) is used to separate the regioisomers based on their boiling points and interactions with the stationary phase. The temperature program of the GC oven is optimized to achieve good separation.
-
Ionization: As the separated isomers elute from the GC column, they enter the ion source of the mass spectrometer (typically using Electron Ionization - EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Analysis: The mass spectrum for each separated isomer is recorded. Comparison of the fragmentation patterns, often aided by a mass spectral library, allows for identification.[12]
Logical Relationship in MS-based Differentiation
Caption: A diagram showing the logical flow of differentiating pyrazole regioisomers using mass spectrometry.
| Fragmentation Feature | Observation | Interpretation | Reference(s) |
| Molecular Ion Peak (M⁺) | Same m/z for both regioisomers | Confirms molecular weight | [12] |
| Relative Abundance of Fragments | Different relative intensities of key fragment ions | Indicates different fragmentation pathways due to substituent position | [12][13] |
Infrared (IR) Spectroscopy: Probing Functional Groups and Hydrogen Bonding
Infrared (IR) spectroscopy is particularly useful for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding in NH-pyrazoles.[14] While it may not always be sufficient on its own to differentiate regioisomers, it provides valuable complementary information.
Key Differentiating Features in IR:
-
N-H Stretching: In NH-pyrazoles, the N-H stretching vibration is sensitive to hydrogen bonding. The position and shape of the N-H band can provide clues about the molecular association in the solid state or in solution, which can be influenced by the substitution pattern.[14] Strong intermolecular N-H···N hydrogen bonding in pyrazoles often results in a broad band in the 2600-3200 cm⁻¹ region.[14]
-
Fingerprint Region: The fingerprint region (below 1600 cm⁻¹) contains a complex series of absorptions corresponding to various stretching and bending vibrations of the pyrazole ring.[14] While challenging to interpret from first principles, comparing the fingerprint region of the unknown isomer with that of a known standard can aid in identification.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Background Spectrum: Clean the ATR crystal (e.g., diamond) with a suitable solvent like isopropanol and allow it to dry. Record a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid pyrazole sample directly onto the ATR crystal.
-
Data Acquisition: Record the IR spectrum. Typically, 16-32 scans are co-added to obtain a good quality spectrum over a range of 4000-400 cm⁻¹.[14]
-
Data Analysis: Identify the characteristic absorption bands, paying close attention to the N-H stretching region and the fingerprint region.
Experimental Workflow for IR Analysis
Caption: A workflow diagram for the analysis of pyrazole regioisomers using IR spectroscopy.
| IR Absorption Band | Frequency Range (cm⁻¹) | Significance for Regioisomer Differentiation | Reference(s) |
| N-H Stretch (H-bonded) | 2600 - 3200 (broad) | Subtle shifts in band position and shape can reflect different hydrogen bonding patterns influenced by substituent position. | [14] |
| C=N and C=C Stretches | 1200 - 1600 | The pattern of bands in this "fingerprint" region is unique to the specific regioisomer. | [14] |
The differentiation of pyrazole regioisomers is a common challenge that can be effectively addressed through a systematic application of modern spectroscopic techniques. NMR spectroscopy, with its ability to probe the detailed atomic connectivity and spatial relationships, stands out as the most powerful and definitive method. Mass spectrometry provides valuable information on molecular weight and fragmentation patterns that are sensitive to the substitution pattern. Infrared spectroscopy offers complementary data on functional groups and intermolecular interactions. For unambiguous structural assignment, a combination of these techniques is highly recommended, providing a weight of evidence that leaves little room for doubt.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Ensuring Safe and Compliant Disposal of 5-Amino-1H-pyrazole-3-carboxylic Acid
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5-Amino-1H-pyrazole-3-carboxylic acid, ensuring the protection of personnel and adherence to regulatory standards.
Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazard profiles of structurally similar pyrazole derivatives and general best practices for laboratory chemical waste management. It is imperative to treat this compound as potentially hazardous.
Hazard Assessment and Safety Precautions
Structurally related pyrazole compounds are often categorized as skin and eye irritants, and may be harmful if ingested or inhaled, potentially causing respiratory irritation.[1][2][3][4] Some are also recognized as being hazardous to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE), including a laboratory coat, chemical safety goggles, and nitrile gloves, must be worn at all times when handling this compound.[5]
Waste Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[5] High-temperature incineration is a common and effective method for such chemical compounds.[3] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[5][6]
Step-by-Step Disposal Procedures:
-
Waste Segregation: Meticulously separate waste containing this compound from all other laboratory waste streams to prevent unintended chemical reactions.[5]
-
Container Selection: Use only chemically compatible, leak-proof containers with secure, tight-fitting lids for waste collection.[5][6]
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols or warnings (e.g., "Irritant," "Harmful").[6][7] The label should also include the date waste accumulation began, the name of the principal investigator, and the laboratory location.[6]
-
Waste Collection:
-
Solid Waste: Collect unused or contaminated solid this compound, along with contaminated items like weighing papers and gloves, in a designated solid chemical waste container.[5][6][7]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled container for liquid chemical waste.[5]
-
Empty Containers: Rinse empty containers thoroughly. The first rinseate must be collected and disposed of as hazardous waste.[6][8] For containers that held highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[8]
-
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible materials.[5][7]
-
Disposal Request: Follow your institution's specific procedures for requesting hazardous waste pickup from the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[6][7]
Quantitative Data Summary for Disposal
While specific quantitative disposal data for this compound is not available, the following table summarizes general guidelines for laboratory chemical waste.
| Parameter | Guideline | Citation |
| Container Headspace | Leave adequate headspace; do not overfill. | [6] |
| Rinsate Collection | The first rinse of an empty container must be collected as hazardous waste. | [6][8] |
| Highly Toxic Rinsate | For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste. | [8] |
| Waste Storage Limit | Do not store more than 10 gallons of hazardous waste in your lab. | [8] |
Experimental Protocols
There are no specific experimental protocols for the neutralization of this compound for disposal. The standard and required procedure is collection and disposal via a licensed professional service.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. chemscene.com [chemscene.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. angenechemical.com [angenechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 5-Amino-1H-pyrazole-3-carboxylic acid
Essential Safety and Handling Guide for 5-Amino-1H-pyrazole-3-carboxylic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 124004-31-5). The following procedures are based on available safety data for this compound and structurally related pyrazole derivatives to ensure a safe laboratory environment.
Hazard Summary: this compound is classified as harmful and an irritant. The specific hazard statements are:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[3][4][5] |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently.[3][4] |
| Lab Coat | A flame-resistant lab coat that fully covers the arms is required.[3][5] | |
| Full-Length Pants and Closed-Toe Shoes | Pants should be made of a non-absorbent material. Shoes must be closed-toed and provide ample coverage.[3] | |
| Respiratory | Fume Hood or Respirator | All handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4][6] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical for maintaining a safe research environment.
1. Preparation:
-
Don all required PPE as outlined in the table above before entering the laboratory.
-
Prepare the work area within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[6][7]
-
Have all necessary equipment, reagents, and waste containers prepared and within the fume hood.
2. Weighing and Transfer:
-
Handle the solid compound exclusively within the fume hood to prevent inhalation of dust.[6]
-
Use anti-static weighing paper or a suitable container to weigh the required amount of this compound.
-
Carefully transfer the solid to the reaction vessel, avoiding the creation of dust.
3. Experimentation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Carry out all subsequent experimental steps, such as heating or stirring, within the fume hood.
4. Post-Experiment:
-
Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[6][8]
-
Remove and properly dispose of contaminated PPE. Contaminated clothing should be removed and washed before reuse.[6][8]
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Chemical Waste:
-
Contaminated Materials:
-
Any materials used to clean up spills, such as absorbent pads, should be placed in a sealed, labeled container for hazardous waste disposal.
-
Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill where permitted.[9]
-
-
Regulatory Compliance:
References
- 1. This compound | 124004-31-5 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
